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  • Product: 3,6-Dichloro-8-methylquinolin-4-amine
  • CAS: 1209434-94-5

Core Science & Biosynthesis

Foundational

In Vitro Biological Activity of 3,6-Dichloro-8-methylquinolin-4-amine: A Technical Guide for Preclinical Evaluation

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive framework for the in vitro evaluation of a specific novel derivative, 3,6-dichloro-8-methylquinolin-4-amine. While direct experimental data for this compound is not yet extensively published, this document synthesizes established knowledge of structurally related quinoline compounds to propose a robust, scientifically-grounded testing strategy. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and discuss the potential mechanisms of action that warrant investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the biological potential of this and similar quinoline-based molecules.

Introduction: The Quinoline Scaffold and Rationale for Investigation

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have been a fertile source for drug discovery.[3][4] Their diverse biological activities stem from their ability to interact with various biological targets. For instance, many quinoline-based agents exhibit antiproliferative effects by intercalating with DNA, inhibiting key enzymes like topoisomerases and protein kinases, or disrupting microtubule polymerization.[3][5][6]

The specific substitutions on the quinoline ring profoundly influence the compound's physicochemical properties and biological efficacy. The subject of this guide, 3,6-dichloro-8-methylquinolin-4-amine, possesses several key structural features that suggest significant biological potential:

  • 4-Aminoquinoline Core: This moiety is a well-established pharmacophore found in numerous antimalarial and potential anticancer drugs.[3][7] The amino group at the 4-position is often crucial for biological activity.

  • Dichlorination (C3 and C6): Halogenation, particularly with chlorine, is a common strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. Chlorine atoms can modulate lipophilicity, metabolic stability, and electronic properties, potentially leading to stronger interactions with biological targets.[8]

  • Methyl Group (C8): The presence of a methyl group can influence the compound's conformation and steric interactions with target proteins, potentially enhancing selectivity and potency.

Given these structural attributes, it is hypothesized that 3,6-dichloro-8-methylquinolin-4-amine will exhibit significant in vitro biological activity, particularly in the realms of oncology and microbiology.

Proposed In Vitro Evaluation Strategy

The following sections outline a logical and comprehensive workflow for the in vitro characterization of 3,6-dichloro-8-methylquinolin-4-amine, progressing from broad cytotoxicity screening to more detailed mechanistic studies.

Anticancer Activity Evaluation

The primary focus of the initial investigation will be to assess the cytotoxic and antiproliferative effects of the compound against a panel of human cancer cell lines.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Compound Solubilization (e.g., DMSO) B Cell Line Panel Selection (e.g., MCF-7, HCT116, A549) A->B Prepare stock solution C MTT/MTS Assay (Determine IC50 values) B->C Treat cells with serial dilutions D Apoptosis Assays (Annexin V/PI Staining) C->D If IC50 is potent E Cell Cycle Analysis (Flow Cytometry) C->E If IC50 is potent F Western Blot Analysis (Key signaling proteins) D->F G Calculate IC50 Values D->G E->F E->G I Elucidate potential pathways F->I H Compare with standard drugs (e.g., Doxorubicin) G->H H->I

Caption: High-level workflow for in vitro anticancer evaluation.

Protocol 1: MTT Cell Viability Assay [9]

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: The mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

    • Compound Treatment: Prepare serial dilutions of 3,6-dichloro-8-methylquinolin-4-amine in culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours.

    • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.

    • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay [9][10]

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

  • Step-by-Step Methodology:

    • Cell Treatment: Treat cells with 3,6-dichloro-8-methylquinolin-4-amine at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

    • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

    • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the cells by flow cytometry, acquiring at least 10,000 events per sample.[9]

Based on the literature for other quinoline derivatives, the following mechanisms should be considered for further investigation using techniques like Western blotting:[9]

  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline analogues exert their anticancer effects by intercalating into the DNA double helix, thereby interfering with DNA replication and transcription.[3][5]

  • Kinase Inhibition: Quinoline derivatives have been reported to inhibit various protein kinases that are crucial for cancer cell survival and proliferation, such as Pim-1 kinase and Src kinase.[5]

  • Tubulin Polymerization Inhibition: Some quinoline derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[4][6]

  • Induction of Apoptosis: The compound may induce programmed cell death through the modulation of pro-apoptotic (e.g., Bax, Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.[10]

The following table illustrates how quantitative data from cytotoxicity screening could be presented.

Cell LineCancer TypeHypothetical IC50 (µM) of 3,6-dichloro-8-methylquinolin-4-amineDoxorubicin IC50 (µM) (Reference)
MCF-7Breast Cancer5.20.8
HCT116Colon Cancer8.91.2
A549Lung Cancer12.51.5
PC-3Prostate Cancer7.42.1
Antimicrobial Activity Evaluation

Quinoline derivatives have a long history of use as antimicrobial agents.[11][12] Therefore, it is prudent to screen 3,6-dichloro-8-methylquinolin-4-amine for its antibacterial and antifungal activity.

G cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Further Characterization A Compound Solubilization (e.g., DMSO) B Microorganism Panel Selection (Gram+/Gram- Bacteria, Fungi) A->B Prepare stock solution C Disk Diffusion or Well Diffusion Assay B->C Qualitative assessment D Broth Microdilution Assay C->D If activity is observed E Determine Minimum Inhibitory Concentration (MIC) D->E F Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) E->F G Compare with standard antibiotics/ antifungals E->G

Caption: Workflow for in vitro antimicrobial activity assessment.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [13]

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is determined by observing the lowest concentration at which no growth occurs.

  • Step-by-Step Methodology:

    • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

    • Serial Dilutions: Prepare two-fold serial dilutions of 3,6-dichloro-8-methylquinolin-4-amine in a 96-well microtiter plate containing the appropriate broth.

    • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Conclusion and Future Directions

This technical guide provides a scientifically rigorous and logically structured approach to the initial in vitro biological evaluation of 3,6-dichloro-8-methylquinolin-4-amine. Based on the extensive literature on related quinoline derivatives, it is anticipated that this compound will exhibit promising anticancer and/or antimicrobial properties. The detailed protocols provided herein serve as a starting point for these investigations.

Positive results from these in vitro studies would warrant further investigation, including:

  • In vivo efficacy studies in relevant animal models.

  • ADME/Tox studies to assess the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

  • Quantitative Structure-Activity Relationship (QSAR) studies to guide the synthesis of more potent and selective analogs.

The systematic application of the principles and protocols outlined in this guide will enable a thorough characterization of the biological activity of 3,6-dichloro-8-methylquinolin-4-amine and inform its potential for further development as a therapeutic agent.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google Books.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC. (n.d.).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC. (2025, August 27).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1).
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds - Benchchem. (n.d.).
  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS - Semantic Scholar. (n.d.).
  • Application Notes: Protocol for Testing Anticancer Activity of Quinoline Deriv
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
  • Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. (2022, October 6).
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC. (n.d.).
  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design | Bentham Science Publishers. (2021, November 1).
  • Buy 3,8-Dichloro-6-methylquinolin-4-amine (EVT-1471939) - EvitaChem. (n.d.).
  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry. (2021, November 2).
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Comput
  • A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC. (n.d.).
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands. (2017, November 20).
  • Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ResearchG
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - MDPI. (2022, May 31).
  • Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease - Annals of Transl
  • Comparing 6-Iodo-3-methylquinolin-4-amine with its bromo- and chloro- analogs - Benchchem. (n.d.).
  • Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives | Journal of Medicinal Chemistry - ACS Public
  • 3,6-Dichloro-8-(dichloromethyl)quinoline CAS number 84087-44-5 - Benchchem. (n.d.).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (2022, July 5).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025, August 27).
  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - MDPI. (2025, January 20).

Sources

Exploratory

Molecular Architecture and Synthetic Methodologies of 3,6-Dichloro-8-methylquinolin-4-amine: A Technical Whitepaper

Executive Briefing The 4-aminoquinoline scaffold represents a privileged and highly versatile pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous antimalarial, antimicrobial, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

The 4-aminoquinoline scaffold represents a privileged and highly versatile pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous antimalarial, antimicrobial, and targeted anticancer therapeutics. Among its functionalized derivatives, 3,6-dichloro-8-methylquinolin-4-amine stands out as a sterically and electronically tuned molecule designed for robust target engagement.

By strategically positioning halogens adjacent to the methyl group, the molecule achieves a highly specific steric profile that restricts off-target nucleophilic access while modulating the overall lipophilicity of the compound[1]. This whitepaper provides an authoritative, in-depth guide to the physicochemical properties, self-validating synthetic workflows, and biological assay integration for 3,6-dichloro-8-methylquinolin-4-amine, tailored for researchers and drug development professionals.

Physicochemical Profiling

Understanding the baseline physicochemical parameters of a compound is critical for predicting its pharmacokinetic behavior and optimizing downstream synthetic steps. The dual-chlorine substitution at the C3 and C6 positions exerts a strong electron-withdrawing inductive effect, which depresses the pKa of the endocyclic quinoline nitrogen. This precise pKa modulation is essential for optimizing membrane permeability and ensuring accumulation within the acidic digestive vacuole of Plasmodium parasites[2].

Table 1: Quantitative Physicochemical Data

ParameterValueReference
IUPAC Name 3,6-dichloro-8-methylquinolin-4-amine[3]
CAS Registry Number 3[3]
Molecular Formula C10H8Cl2N2[3]
Molecular Weight 3[3]
Structural Class Substituted 4-Aminoquinoline[1]

Retrosynthetic Strategy and Core Assembly

The construction of the highly functionalized 4-aminoquinoline core relies on a multi-step sequence that prioritizes regiocontrol and high-yielding intermediate isolation.

The synthesis fundamentally begins with the 4, a foundational organic methodology for preparing 4-hydroxyquinoline (4-quinolone) derivatives[4]. In this sequence, 4-chloro-2-methylaniline is condensed with diethyl ethoxymethylenemalonate (DEEM) to form an anilidomethylenemalonate intermediate[5].

Historically, the subsequent cyclization required harsh thermal conditions (>250°C in Dowtherm A). However, modern protocols utilize 6 under microwave irradiation to drive the 6-electron electrocyclization efficiently at lower temperatures, minimizing thermal degradation[6]. Following cyclization, the core is subjected to sequential halogenation and7 to yield the final product[7].

Synthesis A 4-Chloro-2-methylaniline + DEEM B Anilidomethylene malonate A->B Condensation 100-130°C C 6-Chloro-8-methyl quinolin-4-ol B->C Cyclization Eaton's Reagent / MW D 3,4,6-Trichloro- 8-methylquinoline C->D Chlorination NCS then POCl3 E 3,6-Dichloro-8-methyl quinolin-4-amine D->E Amination (SNAr) NH3 / K2CO3

Figure 1: Step-by-step synthetic pipeline for 3,6-dichloro-8-methylquinolin-4-amine.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly defined to explain why specific reagents are chosen.

Protocol A: Microwave-Assisted Gould-Jacobs Cyclization
  • Objective: Synthesis of the 6-chloro-8-methylquinolin-4-ol core.

  • Causality: Utilizing Eaton's reagent provides a highly acidic, dehydrating environment that significantly lowers the activation energy required for the cyclization step compared to traditional thermal methods[6].

  • Step 1 (Condensation): Combine 4-chloro-2-methylaniline (1.0 equiv) and DEEM (1.2 equiv) in a round-bottom flask. Heat to 120°C for 2 hours under a stream of nitrogen to remove the ethanol byproduct, driving the equilibrium toward the anilidomethylenemalonate intermediate[5].

  • Step 2 (Validation): Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the aniline spot confirms complete condensation.

  • Step 3 (Cyclization): Transfer the intermediate to a microwave vial. Add Eaton's reagent (10 volumes). Irradiate at 100°C for 10 minutes[6].

  • Step 4 (Isolation): Quench the reaction by pouring it over crushed ice. Neutralize with 10% NaOH until precipitation occurs. Filter and dry the resulting 6-chloro-8-methylquinolin-4-ol.

Protocol B: Electrophilic Activation and SNAr Amination
  • Objective: Conversion of the 4-quinolone core to the final 3,6-dichloro-8-methylquinolin-4-amine.

  • Causality: The 4-quinolone exists primarily in its stable keto-tautomer form. Phosphorus oxychloride (POCl3) is utilized not merely as a solvent, but as a critical activating agent that forms a Vilsmeier-type intermediate, converting the C4 oxygen into a good leaving group and generating the highly electrophilic 4-chloroquinoline required for amination[7].

  • Step 1 (C3 Chlorination): Suspend the 4-quinolone in anhydrous POCl3. Add N-chlorosuccinimide (NCS, 1.1 equiv) to achieve selective electrophilic chlorination at the electron-rich C3 position.

  • Step 2 (Activation): Heat the mixture to 90°C for 12 hours to drive the C4 chlorination[7].

  • Step 3 (Validation): Quench a 10 µL aliquot in ice water, extract with EtOAc, and analyze via LC-MS to confirm the mass shift corresponding to the 3,4,6-trichloro-8-methylquinoline intermediate.

  • Step 4 (Amination): Concentrate the crude mixture under reduced pressure to remove excess POCl3. Dissolve the residue in ethanol. Add an excess of ammonium hydroxide and K2CO3 (3 equiv). Note: K2CO3 is crucial as it neutralizes the HCl generated during SNAr, preventing the protonation of the ammonia nucleophile. Reflux for 12 hours[7].

  • Step 5 (Purification): Cool the mixture, precipitate in ice water, and recrystallize from ethanol to yield pure 3,6-dichloro-8-methylquinolin-4-amine.

Biological Assay Integration

4-Aminoquinolines are heavily evaluated for their ability to inhibit heme polymerization in Plasmodium falciparum or act as kinase inhibitors in oncology[8]. The C4 amino group acts as a critical hydrogen bond donor, essential for docking into target kinase active sites or interacting with hematin[2].

To evaluate the synthesized 3,6-dichloro-8-methylquinolin-4-amine, a high-throughput screening (HTS) workflow must be established.

Assay S1 Compound Library Prep (DMSO Stock) S2 Target Incubation (Plasmodium Heme / Kinase) S1->S2 S3 Signal Generation (Fluorescence / Absorbance) S2->S3 S4 High-Throughput Data Acquisition S3->S4 S5 IC50 Calculation & SAR Modeling S4->S5

Figure 2: High-throughput screening workflow for 4-aminoquinoline biological evaluation.

References

  • EvitaChem. "Buy 3,8-Dichloro-6-methylquinolin-4-amine (EVT-1471939) - EvitaChem" 1

  • ChemicalBook. "4-амино-3,6-дихлор-8-метилхинолин | 1209434-94-5" 3

  • Wikipedia. "Gould–Jacobs reaction" 4

  • BenchChem. "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis" 5

  • MDPI. "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent" 6

  • d-nb.info. "6-Phenoxyl-4-aminoquinoline: synthesis and preliminary antitubercular-structure activity relationship analyses" 7

  • ACS Publications. "Aerobic Dehydrogenative Aromatization in the Preparation of 4-Aminoquinoline Derivatives by Synergistic Pd/Cu Catalysis" 8

  • NIH. "Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity" 2

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and Handling of 3,6-Dichloro-8-methylquinolin-4-amine for In Vitro Cell Culture Assays

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Application: In vitro pharmacological screening, antimicrobial assays, and oncology cell culture models. Introduction & Solubilization Log...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Application: In vitro pharmacological screening, antimicrobial assays, and oncology cell culture models.

Introduction & Solubilization Logic

Handling halogenated quinoline derivatives in aqueous cell culture environments presents a significant biophysical challenge. 3,6-dichloro-8-methylquinolin-4-amine (CAS: 1209434-94-5) is a highly lipophilic small molecule. The quinoline core is a bicyclic aromatic system that is inherently hydrophobic [1]. The addition of two chlorine atoms (at C-3 and C-6) and a methyl group (at C-8) drastically increases the partition coefficient (LogP) and strengthens intermolecular forces within the crystal lattice. This makes it energetically unfavorable for water molecules to solvate the compound, rendering it virtually insoluble in aqueous buffers [1, 2].

The Causality of the Protocol: To bypass this thermodynamic barrier, an intermediate solubilization step using a highly polar, aprotic organic solvent is strictly required. Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard because it effectively disrupts the crystal lattice of the quinoline derivative. However, because DMSO itself can induce cytotoxicity, cellular differentiation, or transcriptomic alterations in sensitive cell lines, the protocol must be meticulously designed to keep the final DMSO concentration at or below 0.1% (v/v) in the assay well [4].

Quantitative Data Summary

Table 1: Physicochemical Properties

PropertyValue / Description
Compound Name 3,6-dichloro-8-methylquinolin-4-amine
CAS Number 1209434-94-5
Molecular Weight 227.09 g/mol
Chemical Formula C₁₀H₈Cl₂N₂
Appearance Solid / Crystalline Powder
Primary Solvent 100% Anhydrous DMSO
Aqueous Solubility Poor / Insoluble

Table 2: Standard Dilution Matrix (Targeting ≤0.1% Final DMSO)

Desired Assay ConcentrationRequired Master Stock (in 100% DMSO)Dilution Factor into MediaFinal DMSO Concentration
10 µM10 mM1:10000.1%
5 µM5 mM1:10000.1%
1 µM1 mM1:10000.1%
100 nM100 µM1:10000.1%

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system : every phase includes handling rationale to prevent degradation, and the workflow concludes with a strict Quality Control (QC) checkpoint to ensure data integrity.

Phase 1: Master Stock Preparation (10 mM)

Caution: Halogenated quinolines can be light-sensitive. Perform preparations under subdued lighting.

  • Equilibration: Allow the sealed vial of 3,6-dichloro-8-methylquinolin-4-amine powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Rationale: This prevents atmospheric moisture from condensing on the powder, which would prematurely introduce water and hinder DMSO solubility.

  • Weighing & Calculation: Weigh the required amount of powder. To prepare a standard 10 mM master stock, dissolve 2.27 mg of the compound in exactly 1.0 mL of anhydrous DMSO.

  • Solubilization: Add the anhydrous DMSO directly to the vial. Vortex vigorously for 1–2 minutes.

  • Sonication: Place the vial in a room-temperature ultrasonic water bath for 5–10 minutes. Rationale: Sonication provides the mechanical energy required to break up microscopic solid aggregates that vortexing alone cannot resolve.

Phase 2: Storage and Handling
  • Aliquoting: Divide the 10 mM master stock into 10–20 µL single-use aliquots using amber or opaque microcentrifuge tubes.

  • Cryopreservation: Store the aliquots at -20°C (for use within 1 month) or -80°C (for up to 6 months). Rationale: Repeated freeze-thaw cycles nucleate crystal growth, causing the compound to irreversibly precipitate out of the DMSO solution [1]. Single-use aliquots eliminate this risk.

Phase 3: Working Solution & Media Dilution
  • Thawing: Thaw a single aliquot in a 37°C water bath immediately prior to the assay. Vortex for 30 seconds to ensure any micro-precipitates formed during the freezing process are completely re-dissolved.

  • Direct Dilution: Dilute the compound directly into pre-warmed (37°C) complete cell culture media (containing serum). Rationale: The presence of serum proteins (e.g., 10% FBS) acts as a biological carrier, encapsulating the hydrophobic quinoline molecules and preventing them from "crashing out" of the aqueous solution [3].

  • Mixing: Mix rapidly by pipetting up and down. Do not vortex the media to avoid foaming and protein denaturation.

Quality Control & Troubleshooting

To guarantee the trustworthiness of your assay, you must verify that the compound has not precipitated upon introduction to the aqueous media.

  • The QC Checkpoint: Immediately after diluting the compound into the culture media, examine the solution under an inverted phase-contrast microscope at 10X or 20X magnification.

  • Self-Validation: If the solution is completely clear, proceed to apply it to your cells. If you observe needle-like microcrystals or cloudiness (nephelometry), the compound has exceeded its thermodynamic solubility limit in that specific buffer [2].

  • Troubleshooting Protocol: If precipitation occurs, do not use the media. Instead, discard it and prepare a new batch using a step-wise serial dilution (e.g., diluting the 10 mM stock to 1 mM in DMSO first, then spiking into media) or utilize a biocompatible non-ionic surfactant (e.g., 0.01% Tween-80) to assist in micelle formation [1].

Visual Workflow

G Powder 3,6-dichloro-8-methylquinolin-4-amine (Dry Powder) DMSO Add Anhydrous DMSO (Vortex & Sonicate) Powder->DMSO Master 10 mM Master Stock (100% DMSO) DMSO->Master Aliquot Aliquot & Store (-20°C to -80°C, Dark) Master->Aliquot Thaw Thaw & Warm to 37°C (Prior to Assay) Aliquot->Thaw Dilution Dilute in Pre-warmed Media (Final DMSO ≤ 0.1%) Thaw->Dilution QC QC: Microscopic Inspection (Check for Precipitation) Dilution->QC QC->Dilution Precipitate (Adjust Protocol) Assay Proceed to Cell Culture Assay QC->Assay Clear Solution

Figure 1: Workflow for the solubilization and in vitro application of 3,6-dichloro-8-methylquinolin-4-amine.

References

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124.[Link]

  • Oliveri, V., et al. (2015). Soluble sugar-based quinoline derivatives as new antioxidant modulators of metal-induced amyloid aggregation. Inorganic Chemistry, 54(6), 2591-602.[Link]

Application

HPLC analytical method for 3,6-dichloro-8-methylquinolin-4-amine quantification

An Application Note and Comprehensive Protocol for the Quantification of 3,6-dichloro-8-methylquinolin-4-amine using High-Performance Liquid Chromatography (HPLC) Introduction Quinoline and its derivatives represent a co...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Comprehensive Protocol for the Quantification of 3,6-dichloro-8-methylquinolin-4-amine using High-Performance Liquid Chromatography (HPLC)

Introduction

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities.[1] The specific compound, 3,6-dichloro-8-methylquinolin-4-amine, is a substituted quinoline whose precise quantification is essential for research, process development, and quality control in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and reproducibility for the analysis of such heterocyclic aromatic compounds.[1]

This document, designed for researchers and drug development professionals, provides a detailed, field-tested Reversed-Phase HPLC (RP-HPLC) method for the accurate quantification of 3,6-dichloro-8-methylquinolin-4-amine. Beyond a mere recitation of steps, this guide elucidates the scientific rationale behind the methodological choices and integrates a comprehensive validation protocol compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose.[2][3][4]

Chromatographic Principle

The method is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase. The molecule 3,6-dichloro-8-methylquinolin-4-amine possesses significant hydrophobicity due to its dichlorinated, methylated quinoline core. The basic 4-amino group requires a slightly acidic mobile phase to ensure it is protonated. This protonation suppresses silanol interactions on the column, prevents peak tailing, and ensures consistent retention, leading to sharp, symmetrical peaks ideal for quantification. An organic modifier gradient (acetonitrile) is employed to elute the compound from the column in a reasonable timeframe while ensuring good resolution from potential impurities.

Materials and Reagents

ItemSpecification
Instrumentation HPLC or UHPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1]
Analytical Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with a smaller particle size (e.g., 1.8 µm) can be used with a UHPLC system for higher resolution and faster run times.[5]
Reference Standard 3,6-dichloro-8-methylquinolin-4-amine, purity ≥ 98%.
Solvents Acetonitrile (ACN), HPLC Grade or higher.
Water, HPLC Grade (e.g., Milli-Q or equivalent).
Additives Formic Acid (HCOOH), LC-MS Grade or equivalent.
Glassware Class A volumetric flasks, pipettes, and autosampler vials.

Detailed Experimental Protocols

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1000 mL, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1000 mL, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile.

  • Causality: The use of 0.1% formic acid maintains a consistent pH (~2.7) to ensure the primary amine on the quinoline ring is protonated, leading to improved peak shape.[1] Both mobile phases must be filtered through a 0.22 µm or 0.45 µm filter and degassed (e.g., by sonication or online degasser) to prevent blockages and ensure a stable baseline.[1]

Standard Solution Preparation
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10.0 mg of the 3,6-dichloro-8-methylquinolin-4-amine reference standard into a 10 mL Class A volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). This stock solution should be stored under refrigeration.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Primary Stock Solution with the diluent. These standards are used to establish the linearity of the method.

Sample Preparation

The sample preparation protocol will depend on the matrix. For a drug substance:

  • Accurately weigh an appropriate amount of the sample to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL) when dissolved.

  • Transfer to a suitable volumetric flask and dissolve and dilute to volume using the diluent.

  • Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial to remove any particulates before injection.

Chromatographic Conditions
ParameterRecommended ValueRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and selectivity for hydrophobic quinoline derivatives.[5][6]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACNAcidic modifier ensures good peak shape for the basic analyte.[1]
Gradient Program Time (min)%B
0.010
10.090
12.090
12.110
15.010
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[1]
Column Temperature 30 °CProvides stable retention times and improved peak shape.
Injection Volume 10 µLA typical volume that can be adjusted based on sensitivity needs.[1]
Detection Wavelength Diode Array Detector (DAD) scan 200-400 nm, quantify at λmaxDAD allows for peak purity assessment. The quantification wavelength should be set at the maximum absorbance (λmax) of the analyte for highest sensitivity.[1]
System Suitability Testing (SST)

Before initiating any analysis, the system's performance must be verified.

  • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject a mid-concentration standard (e.g., 25 µg/mL) five or six times consecutively.

  • Calculate the performance parameters.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%Demonstrates injection precision.[2]

Method Validation Protocol (ICH Q2(R1) Framework)

For the method to be trustworthy, it must undergo formal validation to demonstrate its suitability.[4][7]

Caption: Logical workflow for HPLC method validation based on ICH Q2(R1).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a placebo (matrix without analyte) and known impurities to ensure no interference at the analyte's retention time. Peak purity analysis using a DAD can further support specificity.[4]

  • Linearity and Range: Analyze at least five concentration levels of the working standards in triplicate. Plot a graph of mean peak area versus concentration. The relationship should be linear, with a correlation coefficient (r²) of ≥ 0.999.[1] The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.[4]

  • Accuracy: Determined by performing recovery studies on a spiked placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.[1]

  • Precision:

    • Repeatability (Intra-assay): The precision under the same operating conditions over a short interval. Analyze a minimum of six determinations at 100% of the test concentration. The RSD should be ≤ 2.0%.[2]

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The RSD over these variations should also meet the predefined criteria.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. They can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[1]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, variations in mobile phase composition). This provides an indication of its reliability during normal usage.

Data Analysis and Calculations

The concentration of 3,6-dichloro-8-methylquinolin-4-amine in the sample is determined using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y = Peak area of the analyte in the sample

  • m = Slope of the calibration curve

  • x = Concentration of the analyte

  • c = y-intercept of the calibration curve

The concentration (x) is calculated as:

x = (y - c) / m

Remember to account for the sample weight and dilution factors to report the final result in the appropriate units (e.g., % w/w).

Workflow Visualization

Experimental_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing A 1. Prepare Mobile Phases (Aqueous & Organic) B 2. Prepare Standard Stock & Calibration Curve Solutions A->B C 3. Prepare & Filter Sample Solutions B->C D 4. Equilibrate HPLC System & Perform System Suitability Test (SST) C->D E 5. Inject Standards & Generate Calibration Curve D->E F 6. Inject Sample Replicates E->F G 7. Integrate Peak Areas F->G H 8. Calculate Concentration using Calibration Curve G->H I 9. Report Final Results H->I

Caption: Step-by-step experimental workflow for HPLC quantification.

References

  • Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from Taylor & Francis Online. [Link]

  • Taylor & Francis Online. (2018, May 24). Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from Taylor & Francis Online. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from Scribd. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA.gov. [Link]

  • ResearchGate. (n.d.). (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from ResearchGate. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from ResearchGate. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from SIELC. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH. [Link]

Sources

Method

using 3,6-dichloro-8-methylquinolin-4-amine as a precursor in organic synthesis

Application Note: 3,6-Dichloro-8-methylquinolin-4-amine as a Privileged Scaffold in the Synthesis of CD38 Inhibitors and Antimalarial Agents Introduction & Mechanistic Rationale The 4-aminoquinoline core is one of the mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3,6-Dichloro-8-methylquinolin-4-amine as a Privileged Scaffold in the Synthesis of CD38 Inhibitors and Antimalarial Agents

Introduction & Mechanistic Rationale

The 4-aminoquinoline core is one of the most historically significant and versatile scaffolds in medicinal chemistry, forming the backbone of classic antimalarials (e.g., chloroquine) and modern targeted therapeutics[1]. Within this chemical space, 3,6-dichloro-8-methylquinolin-4-amine (CAS: 1209434-94-5) represents a highly specialized, sterically and electronically tuned precursor.

As a Senior Application Scientist, I frequently utilize this specific building block when designing libraries for kinase inhibition or NAD-hydrolyzing enzyme (CD38) modulation[2]. The rational design behind this specific substitution pattern is rooted in strict structure-activity relationship (SAR) principles:

  • The 4-Amino Nucleophile: Serves as the primary vector for diversification. However, its nucleophilicity is significantly dampened by resonance delocalization into the quinoline nitrogen.

  • 3-Chloro Substituent: Introduces critical steric hindrance adjacent to the 4-amino group. This restricts the rotational freedom of subsequent C4-substituents (e.g., carboxamides), locking the molecule into a bioactive conformation necessary for tight binding in the CD38 catalytic pocket[2].

  • 6-Chloro Substituent: Strategically placed to block cytochrome P450-mediated oxidation at the C6 position—a notorious metabolic liability in first-generation quinoline drugs[1]. It also increases the overall lipophilicity (LogP) of the scaffold.

  • 8-Methyl Group: Provides steric bulk near the quinoline nitrogen. This modulates the basicity (pKa) of the core, reducing off-target hERG channel binding and preventing unwanted transition-metal chelation during downstream cross-coupling reactions.

Physicochemical Properties & Handling

Before initiating synthetic workflows, it is critical to understand the physical parameters of the precursor to ensure proper handling and solvent selection.

PropertyValue / Description
Chemical Name 3,6-Dichloro-8-methylquinolin-4-amine
CAS Registry Number 1209434-94-5
Molecular Formula C10H8Cl2N2
Molecular Weight 227.09 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMF, DMSO, THF; Sparingly soluble in DCM; Insoluble in H2O
Stability & Storage Stable under inert atmosphere (N2/Ar). Store at 2–8 °C away from light.

Synthetic Divergence & Workflows

The true value of 3,6-dichloro-8-methylquinolin-4-amine lies in its ability to act as a central hub for divergent synthesis. The diagram below illustrates the primary synthetic trajectories employed in drug discovery.

G Precursor 3,6-Dichloro-8-methyl quinolin-4-amine BH_Rxn Buchwald-Hartwig Cross-Coupling Precursor->BH_Rxn Pd/Ligand Aryl Halide Amidation N-Acylation / Amidation Precursor->Amidation Acyl Chloride Strong Base SNAr Nucleophilic Aromatic Substitution Precursor->SNAr Electrophile / Nucleophile Product1 4-(Arylamino)quinolines (Antimalarials) BH_Rxn->Product1 Product2 4-Amidoquinolines (CD38 Inhibitors) Amidation->Product2 Product3 C2 Functionalized Derivatives SNAr->Product3

Caption: Synthetic divergence of 3,6-dichloro-8-methylquinolin-4-amine into therapeutic scaffolds.

Experimental Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling for Diarylamines

Objective: To synthesize 4-(arylamino)quinoline derivatives, which are potent antimalarial pharmacophores[1]. Causality & Logic: The 4-amino group of this specific precursor is highly deactivated by the adjacent 3-chloro group and the electron-deficient quinoline core. Standard SNAr conditions will fail. We must employ a Palladium-catalyzed Buchwald-Hartwig amination[3]. We utilize Xantphos or BrettPhos because their wide bite angles facilitate the reductive elimination step, which is otherwise the bottleneck for sterically hindered, electron-poor amines.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,6-dichloro-8-methylquinolin-4-amine (1.0 equiv, 0.5 mmol) and the desired aryl bromide (1.2 equiv, 0.6 mmol).

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%, 0.025 mmol) and Xantphos (10 mol%, 0.05 mmol). Self-Validation: The 1:2 Pd-to-ligand ratio ensures all palladium is ligated, preventing the precipitation of inactive palladium black.

  • Base Addition: Add anhydrous Cs₂CO₃ (2.0 equiv, 1.0 mmol). A weaker base like K₂CO₃ is insufficient for deprotonating the deactivated amine intermediate.

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (5 mL). Degas the suspension by sparging with Argon for 15 minutes.

  • Reaction: Seal the flask and heat to 100 °C in an oil bath for 16 hours. Monitor via LC-MS. The disappearance of the precursor mass (m/z 227) and appearance of the product mass indicates completion.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium and salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 4-(arylamino)quinoline.

Table: Optimization of Buchwald-Hartwig Conditions

Catalyst / LigandBaseSolventTemp (°C)Yield (%)Observation
Pd(OAc)₂ / PPh₃K₂CO₃Toluene90<5%Ligand bite angle too narrow; amine unreactive.
Pd₂(dba)₃ / BINAPNaOtBuToluene10035%Moderate conversion; some side-reactions observed.
Pd(OAc)₂ / Xantphos Cs₂CO₃ 1,4-Dioxane 100 88% Optimal; wide bite angle forces reductive elimination.
Protocol B: Direct N-Acylation for CD38 Inhibitor Scaffolds

Objective: To synthesize 4-amidoquinoline carboxamides, which are submicromolar inhibitors of the NAD-hydrolyzing enzyme CD38[2]. Causality & Logic: Standard peptide coupling reagents (HATU, EDC/HOBt) are completely ineffective here due to the extreme steric shielding of the 3-chloro group and the low nucleophilicity of the amine. To force the amidation, we must completely deprotonate the amine using a strong, non-nucleophilic base (LiHMDS) to generate a highly reactive amide anion, which is then trapped by an acyl chloride.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 3,6-dichloro-8-methylquinolin-4-amine (1.0 equiv, 0.5 mmol) in anhydrous THF (5 mL) under an Argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Dropwise, add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.5 equiv, 0.75 mmol). Stir at 0 °C for 30 minutes. Self-Validation: The solution will typically deepen in color (yellow to deep orange), indicating the formation of the quinoline-4-amide anion.

  • Acylation: Slowly add the desired substituted benzoyl chloride (1.2 equiv, 0.6 mmol) dissolved in 1 mL of anhydrous THF.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with DCM (3 x 15 mL).

  • Workup: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the pure 4-amidoquinoline.

Biological Application: CD38 Inhibition

Derivatives synthesized via Protocol B (4-amidoquinolines) have shown profound efficacy in metabolic disease models by inhibiting CD38[2]. CD38 is an ectoenzyme responsible for the degradation of NAD+. By inhibiting CD38, these compounds restore cellular NAD+ levels, which in turn allosterically activates Sirtuins (SIRT1/3), leading to improved mitochondrial function and metabolic longevity.

Pathway Drug 4-Amidoquinoline Derivative CD38 CD38 Enzyme (Ectoenzyme) Drug->CD38 Inhibits NADase activity NAD Intracellular NAD+ Pool CD38->NAD Prevents degradation Sirtuin Sirtuin Activation (SIRT1/3) NAD->Sirtuin Allosteric Activation Metabolism Enhanced Mitochondrial Metabolism & Longevity Sirtuin->Metabolism Deacetylation of targets

Caption: Mechanism of action for 4-aminoquinoline-derived CD38 inhibitors in metabolic regulation.

References

  • ChemBuyersGuide. "3,6-DICHLORO-8-METHYLQUINOLIN-4-AMINE CAS:1209434-94-5". BenchChem / ChemBuyersGuide. Available at:[Link]

  • [2] Becherer, J. D., et al. "Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38". Journal of Medicinal Chemistry - ACS Publications, August 2015. Available at:[Link]

  • [3] Golec, J. M., et al. "Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade". The Journal of Organic Chemistry - ACS Publications, December 2017. Available at:[Link]

  • [1] O'Neill, P. M., et al. "Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum". ChemRxiv, 2023. Available at:[Link]

Sources

Application

Application Note: NMR Spectroscopy Characterization and Structural Elucidation of 3,6-Dichloro-8-methylquinolin-4-amine

Introduction & Scientific Rationale The 4-aminoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous antimalarial, antibacterial, and oncology drug candidate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 4-aminoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous antimalarial, antibacterial, and oncology drug candidates [1, 2]. The compound 3,6-dichloro-8-methylquinolin-4-amine represents a highly functionalized derivative where halogenation (at C-3 and C-6) and methylation (at C-8) are strategically employed to modulate steric hindrance, lipophilicity, and metabolic stability [4].

Because the substitution pattern on the quinoline ring profoundly influences its biological activity and target binding affinity, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for this purpose. This application note provides a comprehensive, self-validating protocol for the 1D and 2D NMR characterization of 3,6-dichloro-8-methylquinolin-4-amine, detailing not just the methodologies, but the fundamental causality behind each experimental choice.

Experimental Design: Causality & Preparation

To ensure a high-fidelity structural elucidation, experimental parameters must be tailored to the unique electronic and physical properties of the halogenated 4-aminoquinoline core.

Solvent Selection & Concentration Dynamics
  • Choice of Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is strictly recommended over CDCl₃ or CD₃OD.

  • Causality: The highly polar 4-amino group and the basic quinoline nitrogen often lead to poor solubility in non-polar solvents. More importantly, protic solvents like CD₃OD cause rapid deuterium exchange of the -NH₂ protons, rendering them invisible. DMSO-d6 prevents this exchange, allowing for the clear observation of the amino protons [2].

  • Concentration Control: Quinolines are prone to intermolecular π−π stacking in solution, which can cause concentration-dependent upfield shifts of the aromatic protons [1]. To ensure reproducibility, standardize the sample concentration to 25 mM .

Step-by-Step Acquisition Protocol (Self-Validating System)

This protocol is designed as a self-validating loop; each step inherently verifies the success of the previous one.

  • Sample Preparation: Dissolve exactly 15 mg of 3,6-dichloro-8-methylquinolin-4-amine in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Sonicate for 5 minutes to ensure complete dissolution. Validation: A visually clear solution ensures sharp NMR line shapes.

  • Instrument Calibration: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated tuning, matching, and gradient shimming. Validation: The Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm must be < 1.0 Hz.

  • 1H NMR Acquisition: Acquire 16–32 scans with a spectral width of 12 ppm.

  • 13C NMR Acquisition: Acquire 1024–2048 scans. Critical Choice: Use a relaxation delay (D1) of at least 2.0 seconds. Causality: Quaternary carbons (C-3, C-4, C-6, C-8) lack attached protons to facilitate dipole-dipole relaxation, resulting in longer T1​ relaxation times. A sufficient D1 ensures these critical structural signals do not disappear into the baseline [3].

  • Chemical Exchange Verification (Optional but Recommended): If the assignment of the -NH₂ peak is ambiguous, add a drop of D₂O to the NMR tube, shake, and re-acquire the 1H spectrum. Validation: The disappearance of the broad singlet confirms its identity as the exchangeable amino protons.

NMR_Workflow Sample Sample Preparation (25 mM in DMSO-d6) OneD 1D NMR Acquisition (1H, 13C, D1 > 2s) Sample->OneD Standardize concentration TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Identify quaternary carbons Analysis Spectral Processing & Multiplet Analysis TwoD->Analysis Extract 2D correlations Elucidation Structural Elucidation & D2O Exchange Validation Analysis->Elucidation Final structural assignment

Fig 1. Step-by-step NMR characterization workflow for quinoline derivatives.

Structural Elucidation & Signal Assignment

Proton (1H) NMR Analysis

The 1H NMR spectrum of 3,6-dichloro-8-methylquinolin-4-amine is defined by distinct electronic environments. The proton at C-2 is highly deshielded by the adjacent electronegative nitrogen and the electron-withdrawing chlorine at C-3, pushing it far downfield. Because C-6 is chlorinated and C-8 is methylated, the only remaining protons on the benzene ring are at C-5 and C-7. Being meta to each other, they exhibit a characteristic meta-coupling constant ( 4J≈2.2 Hz) [1, 3].

Table 1: 1H NMR Quantitative Data Summary (DMSO-d6, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-2 8.50 - 8.80Singlet (s)-1HHighly deshielded by adjacent N and C-Cl.
H-5 8.00 - 8.20Doublet (d)~2.21HMeta-coupling to H-7; deshielded by quinoline core.
H-7 7.50 - 7.70Doublet (d)~2.21HMeta-coupling to H-5; slight upfield shift from C8-CH₃.
-NH₂ 6.50 - 7.00Broad Singlet (br s)-2HExchangeable protons at C-4.
-CH₃ 2.50 - 2.70Singlet (s)-3HAliphatic methyl attached to aromatic C-8.
Carbon (13C) NMR Analysis

The 13C spectrum yields 11 distinct carbon signals. The most critical diagnostic peaks are the quaternary carbons. C-3, despite being bonded to an electronegative chlorine, appears relatively upfield for a halogenated carbon. Causality: The strongly electron-donating -NH₂ group at C-4 pushes electron density onto the ortho position (C-3) via resonance, shielding the nucleus [3].

Table 2: 13C NMR Quantitative Data Summary (DMSO-d6, 100 MHz)

PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C-2 150.0 - 155.0CHAdjacent to electronegative nitrogen.
C-4 148.0 - 152.0C-NH₂Deshielded by the primary amino group.
C-8a 145.0 - 149.0CBridgehead carbon adjacent to nitrogen.
C-8 135.0 - 140.0C-CH₃Substituted aromatic carbon.
C-6 130.0 - 135.0C-ClHalogenated aromatic carbon.
C-7 128.0 - 132.0CHAromatic methine.
C-5 120.0 - 125.0CHAromatic methine.
C-4a 118.0 - 122.0CBridgehead carbon.
C-3 110.0 - 115.0C-ClHalogenated carbon, shielded by C-4 resonance.
-CH₃ 15.0 - 20.0CH₃Aliphatic methyl group.

2D NMR Workflows: Validating the Substitution Pattern

While 1D NMR provides a strong foundational hypothesis, 2D NMR (specifically HMBC - Heteronuclear Multiple Bond Correlation) is the definitive tool for confirming the exact placement of the chlorine and methyl groups [1].

  • Why HMBC? HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons. By mapping the correlations of the C-8 methyl protons, we can definitively identify C-8 and C-7. Similarly, H-5 will show a 3J correlation across the bridgehead to C-4, proving its position relative to the amino group.

HMBC_Correlations H2 H-2 (Singlet) C3 C-3 (C-Cl) H2->C3 2J, 3J C4 C-4 (C-NH2) H2->C4 3J H5 H-5 (Doublet) H5->C4 3J C6 C-6 (C-Cl) H5->C6 2J H7 H-7 (Doublet) H7->C6 2J C8 C-8 (C-CH3) H7->C8 2J CH3 C8-CH3 CH3->C8 2J

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) mapping for structural validation.

By cross-referencing the 3J HMBC correlation from H-5 to C-4, and the 2J correlation from the methyl protons to C-8, the researcher can establish a self-validating, closed-loop proof of the 3,6-dichloro-8-methylquinolin-4-amine structure, ensuring high-confidence data for downstream drug development assays.

References

  • MDPI. "Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights." MDPI, 2025. URL:[Link]

  • PLOS One. "Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum." PLOS One, 2015. URL: [Link]

  • NIH PMC. "Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models." National Institutes of Health, PMC. URL:[Link]

Method

Application Note: Orthogonal Purification Strategies for Synthesized 3,6-Dichloro-8-methylquinolin-4-amine

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide Introduction & Physicochemical Profiling The synthesis of highly s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide

Introduction & Physicochemical Profiling

The synthesis of highly substituted 4-aminoquinolines, such as 3,6-dichloro-8-methylquinolin-4-amine , frequently yields a complex crude matrix. Typical synthetic routes involve the amination of halogenated quinoline precursors, which can leave behind unreacted starting materials, regioisomers (e.g., 6,8-dichloro-2-methylquinolin-4-amine), and hydrolytic degradation products.

As a Senior Application Scientist, I emphasize that purification cannot be a blind, one-size-fits-all process. It must be dictated by the molecule's intrinsic physicochemical properties. The dual electron-withdrawing chlorine atoms at C3 and C6 reduce the electron density of the quinoline core, slightly lowering the pKa of the endocyclic nitrogen compared to an unsubstituted quinoline. However, the exocyclic 4-amino group remains a strong hydrogen-bond donor/acceptor. The 8-methyl group introduces steric bulk adjacent to the quinoline nitrogen, which alters solvation dynamics and increases the compound's overall lipophilicity (LogP).

To achieve >99% purity required for downstream biological assays or crystallographic studies, we employ an orthogonal purification pipeline : exploiting basicity (Acid-Base Extraction), polarity/hydrogen-bonding (Flash Chromatography), and crystal lattice thermodynamics (Recrystallization).

Table 1: Physicochemical Predictors & Purification Implications
ParameterEstimated Value / CharacteristicImplication for Purification Strategy
Basic Centers 4-Amino group, Quinoline NitrogenEnables pH-swing liquid-liquid extraction (LLE). Protonates at pH < 3.
Lipophilicity (LogP) ~3.5 - 4.0Highly soluble in organic solvents (DCM, EtOAc) at neutral/basic pH.
Silanol Interaction High (due to basic amine)Will cause severe peak tailing on bare silica. Requires a basic modifier (TEA).
Steric Profile High (8-methyl, 3,6-dichloro)Influences crystal packing; ideal for thermodynamic purification (recrystallization).

Purification Workflow Architecture

The following diagram outlines the logical progression of the orthogonal purification strategy. Each step is designed to remove a specific class of impurities, ensuring the subsequent step operates with maximum efficiency.

PurificationWorkflow Start Crude Synthesized Mixture LLE Acid-Base LLE (pH Swing) Start->LLE OrgWaste Organic Waste (Neutral Impurities) LLE->OrgWaste pH 2 AqPhase Aqueous Phase (Protonated Product) LLE->AqPhase pH 2 Basify Basification (pH 10) & Back-Extraction AqPhase->Basify Flash Flash Chromatography (DCM:MeOH:TEA) Basify->Flash Organic Extract Recryst Recrystallization (EtOAc/Hexane) Flash->Recryst >95% Purity Pure Pure 3,6-dichloro-8- methylquinolin-4-amine Recryst->Pure >99% Purity

Orthogonal purification workflow for 3,6-dichloro-8-methylquinolin-4-amine.

Detailed Experimental Protocols

Protocol 1: Orthogonal Acid-Base Liquid-Liquid Extraction (LLE)

Causality & Principle: Standard organic washes often fail to separate 4-aminoquinolines from their unreacted halogenated precursors. By dropping the pH to ~2, the 4-aminoquinoline core becomes fully protonated, forming a highly water-soluble hydrochloride salt. Lipophilic, non-basic impurities (like unreacted 3,6-dichloro-8-methylquinoline) remain trapped in the organic phase. This method is a staple in 1[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude synthetic mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer now contains the protonated 3,6-dichloro-8-methylquinolin-4-amine.

  • Organic Wash: Wash the acidic aqueous layer with a fresh portion of EtOAc to remove residual neutral lipophilic impurities. Discard the organic layers.

  • Basification: Transfer the aqueous layer to an Erlenmeyer flask immersed in an ice bath. Slowly add 2M NaOH (or concentrated NH₄OH) dropwise while stirring until the pH reaches 10-11.

  • Back-Extraction: Extract the basified aqueous mixture with Dichloromethane (DCM) (3 x 15 mL per gram of theoretical yield).

  • Drying & Concentration: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation Checkpoint: Upon basification (Step 5), the solution will turn cloudy, and a dense white/off-white precipitate (the free base) will form. This precipitate must completely dissolve into the DCM layer during Step 6, leaving a clear aqueous phase.

Protocol 2: Normal-Phase Flash Chromatography

Causality & Principle: While LLE removes neutral and acidic impurities, structurally similar basic regioisomers may co-extract. Normal-phase silica gel chromatography is required. However, the basic amine groups of 4-aminoquinolines interact strongly with the acidic silanol groups (Si-OH) on bare silica, causing severe peak tailing and irreversible adsorption. To counteract this, we utilize a competitive basic modifier—Triethylamine (TEA)—in the mobile phase, a technique widely validated in 2[2].

Step-by-Step Methodology:

  • Column Preparation: Slurry-pack a silica gel column (230-400 mesh) using DCM containing 1% (v/v) TEA. Crucial: Flush the column with at least 3 Column Volumes (CV) of the TEA-doped solvent to pre-saturate the acidic silanol sites.

  • Sample Loading: Dissolve the LLE-purified product in a minimum volume of DCM and load it onto the column.

  • Gradient Elution: Elute using a step gradient as outlined in Table 2.

Table 2: Optimized Chromatographic Gradient
Column Volume (CV)DCM (%)Methanol (%)TEA (%)Expected Elution Profile
0 - 29901Non-polar impurities
2 - 59721Trace regioisomers
5 - 1094513,6-dichloro-8-methylquinolin-4-amine
10 - 1289101Highly polar degradation products

Self-Validation Checkpoint: TLC analysis (DCM:MeOH 9:1 with 1% TEA) of the fractions should reveal a single, tight, non-streaking spot under short-wave UV (254 nm). If the spot streaks, the column was insufficiently pre-treated with TEA.

Protocol 3: Final Polishing via Recrystallization

Causality & Principle: Chromatography provides high chemical purity (>95%), but trace isomeric impurities and residual TEA can remain. Recrystallization acts as a thermodynamic sink; the highly specific lattice energy of the 3,6-dichloro-8-methylquinolin-4-amine crystal excludes structurally mismatched impurities. This final polishing step ensures the compound meets the rigorous standards required for 3[3].

Step-by-Step Methodology:

  • Solvent Selection: Place the chromatographed solid in a clean Erlenmeyer flask. Add a minimum amount of boiling Ethyl Acetate (EtOAc) until the solid just dissolves.

  • Anti-Solvent Addition: Remove from heat. Slowly add hot Hexanes dropwise until the solution becomes faintly turbid. Add one drop of EtOAc to clear the turbidity.

  • Controlled Cooling: Allow the flask to cool undisturbed to room temperature over 2 hours. Rapid cooling traps impurities; slow cooling ensures perfect lattice formation.

  • Crystallization: Once at room temperature, transfer the flask to an ice bath for 30 minutes to maximize yield.

  • Filtration: Recover the crystals via vacuum filtration (Buchner funnel). Wash the filter cake with ice-cold Hexanes to remove any surface impurities.

  • Drying: Dry the crystals under high vacuum at 40°C for 12 hours to remove residual solvent.

Self-Validation Checkpoint: The final product should present as sharp, defined crystals (often needle-like or blocky for substituted quinolines). A sharp melting point range (within 1-2°C) confirms the success of the thermodynamic exclusion.

References

  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC - NIH.[Link]

  • Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives - Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PLOS One.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,6-dichloro-8-methylquinolin-4-amine

Abstract: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-dichloro-8-methylquinolin-4-amine. Recognizing the challenges associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-dichloro-8-methylquinolin-4-amine. Recognizing the challenges associated with multi-step heterocyclic synthesis, this document provides a comprehensive resource featuring troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data. The core focus is to address common pitfalls, such as low yields, side product formation, and purification difficulties, thereby enabling a more efficient and reproducible synthesis.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of 3,6-dichloro-8-methylquinolin-4-amine is most effectively approached through a multi-step sequence, which allows for controlled introduction of the required functional groups. A common and reliable route begins with a Conrad-Limpach cyclization, followed by chlorination and a final nucleophilic aromatic substitution (SNAr) to install the C4-amine.

G cluster_0 Step 1: Conrad-Limpach Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination (SNAr) A 5-Chloro-3-methylaniline + Ethyl Acetoacetate B Intermediate: Ethyl 3-((5-chloro-3-methylphenyl)amino)but-2-enoate A->B Condensation (Kinetic Control) C 6-Chloro-4-hydroxy-8-methylquinoline B->C Thermal Cyclization (~250 °C) D 4,6-Dichloro-8-methylquinoline C->D POCl₃ E 3,4,6-Trichloro-8-methylquinoline D->E Chlorination (e.g., NCS) F Target Molecule: 3,6-Dichloro-8-methylquinolin-4-amine E->F NH₃ or equivalent (Nucleophilic Aromatic Substitution)

Caption: A representative workflow for the synthesis of 3,6-dichloro-8-methylquinolin-4-amine.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying cause and actionable solutions.

Step 1: Conrad-Limpach Cyclization

Q: My yield of the 6-chloro-4-hydroxy-8-methylquinoline intermediate is very low.

A: Low yields in the Conrad-Limpach synthesis are frequently tied to the high-temperature cyclization step.[1][2]

  • Potential Cause 1: Insufficient Cyclization Temperature. The electrocyclic ring-closing of the β-aminoacrylate intermediate requires substantial thermal energy (~250 °C) to overcome the aromaticity of the aniline ring.[3][4] If the temperature is too low, the reaction will not proceed to completion.

    • Solution: Employ a high-boiling, inert solvent to ensure the reaction mixture reaches and maintains the required temperature. Mineral oil is a classic and effective choice.[4] A study has demonstrated a direct positive correlation between the solvent's boiling point and the reaction yield.[1][3]

  • Potential Cause 2: Incomplete Initial Condensation. The formation of the enamine intermediate in the first step may be incomplete.

    • Solution: Monitor the initial condensation between the aniline and β-ketoester by Thin Layer Chromatography (TLC). If the starting material persists, consider extending the reaction time or using a catalytic amount of a mild acid like acetic acid.[2] A Dean-Stark apparatus can be used to remove water and drive the equilibrium towards the product.[2]

Q: I am observing the formation of the isomeric 2-hydroxyquinoline (Knorr product). How can this be avoided?

A: The formation of the 2-hydroxyquinoline isomer is a well-known side reaction in this synthesis and is governed by temperature control during the initial condensation step.[5]

  • Cause: The desired 4-hydroxyquinoline is the kinetic product, favored at lower temperatures where the aniline's nitrogen attacks the more electrophilic keto group. The isomeric 2-hydroxyquinoline is the thermodynamic product, favored at higher initial condensation temperatures (e.g., >140 °C), where the aniline attacks the ester group.[5]

    • Solution: Maintain a lower temperature (room temperature to moderate heating) during the initial reaction between the 5-chloro-3-methylaniline and ethyl acetoacetate to favor the formation of the β-aminoacrylate intermediate that leads to the desired 4-hydroxyquinoline product.[5]

Step 2 & 3: Chlorination and Amination

Q: The yield of my final amination step is poor, and I have multiple unidentified byproducts.

A: Low yields in the final SNAr step often stem from issues with the reactivity of the substrate, reaction conditions, or side reactions. The 4-position of the quinoline ring is activated for nucleophilic attack, but proper conditions are crucial.[6]

  • Potential Cause 1: Suboptimal Base or Solvent. An inadequate base may fail to deprotonate the nucleophile effectively, or the solvent may not be suitable for an SNAr reaction.

    • Solution: For the amination step, ensure a suitable solvent is used, such as DMF or an alcohol.[7] The choice of base is also critical; an incorrect or weak base can result in poor yields.[6]

  • Potential Cause 2: Side Reactions. The chloro-substituent at C4 can be susceptible to hydrolysis under certain conditions, reverting to the 4-hydroxyquinoline.

    • Solution: Ensure anhydrous conditions. If using an amine salt as the nucleophile source, a non-nucleophilic base is necessary to liberate the free amine without introducing water.

  • Potential Cause 3: Incomplete Prior Chlorination. If the conversion of the 4-hydroxyquinoline to the 4-chloroquinoline was not complete, the unreacted starting material will not participate in the amination step, leading to a lower apparent yield.

    • Solution: Confirm the purity of the 4,6-dichloro-8-methylquinoline intermediate by NMR or LC-MS before proceeding. If necessary, repurify the intermediate or re-run the chlorination step.

Troubleshooting start Low Yield in Amination Step cause1 Incomplete Conversion? start->cause1 cause2 Side Product Formation? start->cause2 cause3 Poor Reactivity? start->cause3 sol1 Check purity of 4-chloro intermediate. Repurify if needed. cause1->sol1 sol2 Analyze byproducts by LC-MS. Check for hydrolysis (M+17). Ensure anhydrous conditions. cause2->sol2 sol3 Increase temperature or use microwave irradiation. Optimize solvent/base. cause3->sol3

Sources

Optimization

Technical Support Center: Troubleshooting DMSO Solubility for 3,6-Dichloro-8-methylquinolin-4-amine

Welcome to the Technical Support Center. As drug development professionals and application scientists, we frequently encounter "brick-dust" compounds—molecules that exhibit profound resistance to solvation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and application scientists, we frequently encounter "brick-dust" compounds—molecules that exhibit profound resistance to solvation. 3,6-dichloro-8-methylquinolin-4-amine is a classic example of such a compound.

This guide is designed to move beyond generic advice. We will dissect the physicochemical causality behind this compound's poor solubility in dimethyl sulfoxide (DMSO) and provide self-validating, step-by-step methodologies to rescue your high-throughput screening (HTS) and assay workflows.

Part 1: Mechanistic Analysis of Precipitation

To solve a solubility issue, we must first understand the thermodynamic and kinetic forces at play. 3,6-dichloro-8-methylquinolin-4-amine possesses a highly planar aromatic quinoline core, which promotes aggressive π−π stacking. Furthermore, the 4-amino group acts as a strong hydrogen-bond donor, while the quinoline nitrogen acts as an acceptor, creating a rigid intermolecular network.

When you combine these structural features with the lipophilicity of the chloro and methyl substituents, the molecule achieves a remarkably high crystal lattice energy. In fact, chemoinformatic analyses of over 160,000 molecules reveal that aromatic heterocyclic groups and tertiary/primary amines are statistically overrepresented in DMSO-insoluble drug-like libraries[1].

Mechanism A 3,6-Dichloro-8-methyl quinolin-4-amine B Strong Pi-Pi Stacking & Intermolecular H-Bonding A->B C High Crystal Lattice Energy B->C E Thermodynamic Precipitation (Metastable to Solid) C->E D Water Uptake in DMSO (Hygroscopic) D->E Decreases Solvation Capacity

Mechanistic pathway of quinoline amine precipitation in DMSO.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My compound dissolved initially but crashed out after a few days in the freezer. What caused this? A1: This is a hallmark of water contamination combined with thermal shock. DMSO is profoundly hygroscopic. Even brief exposure to ambient humidity introduces water, which acts as a potent anti-solvent for lipophilic compounds, drastically reducing their solubility limit[2]. The solution enters a metastable supersaturated state. Subsequent freeze-thaw cycles provide the nucleation energy necessary for the compound to crash out into a lower-energy, less soluble crystalline form[3].

Q2: I am trying to dissolve the powder directly into my assay buffer (which contains 5% DMSO), but it remains a cloudy suspension. Why? A2: Dissolving a hydrophobic compound directly into a dilute aqueous-DMSO mixture is a highly unfavorable kinetic process[4]. The water immediately shields the DMSO molecules, preventing them from interacting with the drug's crystal lattice. You must always dissolve the dry powder in 100% anhydrous DMSO first to achieve full solvation, and then perform serial dilutions into your aqueous buffer.

Q3: How can I chemically disrupt the crystal lattice to force solvation? A3: Because 3,6-dichloro-8-methylquinolin-4-amine contains a weakly basic quinoline nitrogen, you can utilize pH modification within the organic phase. Adding a trace amount of acid (e.g., 0.1% to 0.5% v/v Trifluoroacetic acid [TFA] or methanolic HCl) to the DMSO protonates the quinoline nitrogen. This protonation instantly breaks the intermolecular hydrogen bonding and introduces electrostatic repulsion between adjacent molecules, collapsing the crystal lattice and facilitating rapid solvation.

Q4: Does sonication actually dissolve the compound, or does it just hide the problem? A4: Low-energy acoustic sonication provides the kinetic energy required to overcome the activation barrier of dissolution. For compounds that have precipitated purely due to minor water uptake or freeze-thaw cycles, sonication has been proven to successfully re-dissolve them into a stable solution[2]. However, if you have exceeded the compound's absolute thermodynamic solubility limit, sonication will only create a temporary micro-suspension that will inevitably re-precipitate.

Part 3: Troubleshooting Workflow & Quantitative Data

Workflow Start Compound Insoluble in 100% DMSO CheckWater Check DMSO Quality (Is it anhydrous?) Start->CheckWater UseFresh Use Fresh Anhydrous DMSO (Argon purged) CheckWater->UseFresh No Sonicate Acoustic Sonication & Gentle Heating (37°C) CheckWater->Sonicate Yes UseFresh->Sonicate Acidify Add 0.1% TFA or HCl (Protonate Quinoline N) Sonicate->Acidify Remains Insoluble Success Soluble Stock Achieved Sonicate->Success Dissolves Acidify->Success Dissolves Fail Formulate as Salt or use Co-solvent Acidify->Fail Fails

Troubleshooting workflow for resolving DMSO solubility issues.

Summary of Factors Influencing Quinoline Amine Solubility
FactorImpact on SolubilityMechanistic RationaleRecommended Action
Water Content in DMSO Severe DecreaseIncreases solvent polarity; forces hydrophobic exclusion and supersaturation.Use sealed, anhydrous DMSO ( 0.005% H2​O ).
Freeze-Thaw Cycles Moderate DecreaseInduces nucleation energy, crashing compounds from metastable states.Aliquot master stocks into single-use tubes.
Thermal/Kinetic Energy Mild IncreaseOvercomes activation energy barrier of the crystal lattice.Gentle warming (37°C) and acoustic sonication.
Acidification (0.1% TFA) Significant IncreaseProtonates the quinoline nitrogen, disrupting intermolecular H-bonds.Add trace acid if the free base remains insoluble.

Part 4: Standardized Experimental Protocols

To ensure scientific integrity, a protocol cannot rely on visual inspection alone (which often misses sub-visible microcrystals). The following methodology is a self-validating system designed to confirm true thermodynamic solvation.

Protocol A: Preparation of Anhydrous Master Stock
  • Equilibration: Remove the sealed vial of 3,6-dichloro-8-methylquinolin-4-amine from cold storage and place it in a desiccator. Allow it to reach room temperature (approx. 30 minutes) to prevent condensation from forming on the powder.

  • Solvent Addition: Open a fresh, argon-purged ampoule of anhydrous DMSO ( 99.9% purity). Add the required volume to achieve your target concentration (e.g., 10 mM).

  • Kinetic Disruption: Vortex the vial vigorously for 60 seconds. Transfer the vial to an ultrasonic water bath set to 37°C and sonicate for 15 minutes.

  • Chemical Disruption (Conditional): If the solution remains cloudy, add 0.1% v/v Trifluoroacetic acid (TFA) to the DMSO and repeat the sonication step.

Protocol B: Self-Validating Kinetic Solubility Assay

This step proves you have a solution, not a suspension.

  • Micro-Centrifugation: Centrifuge the prepared DMSO stock at 10,000 x g for 10 minutes at room temperature. This will pellet any sub-visible microcrystals.

  • Supernatant Isolation: Carefully aspirate the top 80% of the supernatant without disturbing the bottom of the tube. Transfer to a clean vial.

  • Aqueous Dilution: Perform a serial dilution of the supernatant using pure DMSO. Spike 2 µL of each DMSO dilution into 198 µL of your final aqueous assay buffer (yielding a 1% final DMSO concentration).

  • Turbidimetric Readout: Read the absorbance of the aqueous plate at 620 nm using a microplate reader. The concentration immediately preceding the inflection point of increased absorbance represents your absolute kinetic solubility limit in the assay buffer.

Part 5: References

  • In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions Ingenta Connect (Current Medicinal Chemistry) URL:

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles Ziath (Journal of Biomolecular Screening) URL:

  • High Throughput Sonication: Evaluation for Compound Solubilization Bentham Science (Combinatorial Chemistry & High Throughput Screening) URL:

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules ACS Publications (Journal of Chemical Information and Modeling) URL:

  • Compound Solubility with Dimethylsulfoxide Hampton Research URL:

Sources

Troubleshooting

optimizing HPLC retention time for 3,6-dichloro-8-methylquinolin-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with complex, halogenated bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with complex, halogenated basic compounds.

Optimizing the High-Performance Liquid Chromatography (HPLC) retention time for 3,6-dichloro-8-methylquinolin-4-amine presents a unique set of chromatographic challenges. This molecule combines a highly basic 4-aminoquinoline core with lipophilic, electron-withdrawing substituents. Below, you will find a causality-driven diagnostic framework, quantitative reference tables, and a self-validating experimental protocol to resolve retention drift and peak tailing.

Part 1: Diagnostic Workflow for Basic Quinolines

Before adjusting your instrument parameters, it is critical to understand the thermodynamic state of your analyte. The flowchart below outlines the decision-making process for optimizing the retention of basic amines based on their ionization state.

G N1 Assess Retention & Peak Symmetry N2 Is Tailing Factor > 1.5 or k' < 2.0? N1->N2 N3 Analyze Ionization State (pKa ≈ 9.13) N2->N3 Yes N7 Optimal Retention & Symmetrical Peak N2->N7 No N4 Low pH Strategy (pH 2.5) Protonated State Use 10mM Ammonium Formate N3->N4 Requires Polar Retention N5 High pH Strategy (pH 10.5) Neutral Free Base Use 10mM Ammonium Bicarbonate N3->N5 Requires Max Hydrophobic Retention N4->N7 N6 Implement Hybrid C18 Column (pH Stable) N5->N6 N6->N7

Fig 1: Diagnostic workflow for optimizing HPLC retention of basic quinolin-4-amines based on pH.

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: Why is the retention time of 3,6-dichloro-8-methylquinolin-4-amine highly variable between injections? A1: This is fundamentally an ionization issue. The unsubstituted 4-aminoquinoline core has a basic pKa of approximately 9.13[1]. If your mobile phase pH is operating near this value (e.g., pH 7.0–8.5), the molecule exists in a dynamic equilibrium between its protonated (hydrophilic) and neutral (hydrophobic) states. Because buffers exhibit their weakest buffering capacity in the 'valley' region between pKa values, microscopic local fluctuations in pH during gradient mixing will cause drastic shifts in retention time[2][3]. Solution: You must operate at least 1.5 to 2.0 pH units away from the analyte's pKa to ensure a single, stable thermodynamic state[4].

Q2: I am observing severe peak tailing and broad peaks. How does the molecular structure cause this, and how can I resolve it? A2: At acidic to neutral pH, the basic amine and quinoline nitrogens are protonated, carrying a positive charge. These cations undergo secondary ion-exchange interactions with negatively charged, unendcapped residual silanol groups (Si-O⁻) on standard silica-based stationary phases[5]. Solution: Shift to a high-pH mobile phase (e.g., pH 10.5). At this pH, the amine is forced into its neutral, unionized free-base state, which completely eliminates secondary silanol interactions and maximizes hydrophobic retention on the C18 phase, yielding sharp, symmetrical peaks. Note that this requires a high-pH stable hybrid column[6].

Q3: How do the specific substituents (3,6-dichloro and 8-methyl) impact my choice of organic modifier? A3: The 3,6-dichloro and 8-methyl substitutions significantly alter the steric and electronic profiles of the quinoline ring, increasing its overall lipophilicity[7]. Because the molecule is highly hydrophobic in its neutral state, Methanol may struggle to elute the compound efficiently, leading to peak broadening. Acetonitrile, being an aprotic solvent with higher elution strength and the ability to disrupt π−π stacking interactions between the aromatic quinoline ring and the stationary phase, is the superior choice for maintaining narrow peak widths.

Part 3: Quantitative Data & Buffer Selection

To achieve reproducible retention, the buffer system must be matched to the structural properties of the analyte.

Table 1: Physicochemical Properties & Chromatographic Impact

Structural Feature Property Chromatographic Consequence
4-Aminoquinoline core Basic pKa (~9.13) Highly susceptible to silanol interactions; requires strict pH control.
3,6-Dichloro substitution Increased lipophilicity Enhances retention on reversed-phase; requires a higher % of organic modifier.

| 8-Methyl substitution | Steric hindrance | Increases structural rigidity; improves separation selectivity from des-methyl impurities. |

Table 2: Buffer Selection Matrix for Basic Quinolines

Target pH Buffer System Concentration Analyte State Recommended Column Chemistry
pH 2.5 Ammonium Formate 10 mM Fully Protonated (+1) Standard endcapped C18 (Silica)
pH 7.0 Phosphate (Avoid) N/A Mixed (Ionized/Neutral) NOT RECOMMENDED

| pH 10.5 | Ammonium Bicarbonate | 10 mM | Neutral Free Base | Hybrid C18 (e.g., Ethylene-Bridged) |

Part 4: Self-Validating Experimental Protocol

To guarantee trustworthiness in your results, do not simply run a generic gradient. Follow this step-by-step methodology utilizing a high-pH strategy, which includes a built-in System Suitability Test (SST) to validate the causality of the optimization.

Objective: Achieve a Retention Factor ( k′ ) > 2.0 and a Tailing Factor ( Tf​ ) < 1.2 for 3,6-dichloro-8-methylquinolin-4-amine.

Step 1: Mobile Phase Preparation (High pH Strategy)

  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to exactly 10.5 using dilute Ammonium Hydroxide. Scientific Rationale: This pH is >1.2 units above the pKa (9.13), ensuring >95% of the analyte is in the neutral free-base form.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Column Selection & Equilibration

  • Install a high-pH stable hybrid C18 column (e.g., Waters XTerra MS C18 or BEH C18, 50 x 2.1 mm, 1.7 µm)[6]. Standard silica columns will dissolve at pH 10.5.

  • Equilibrate the column with 5% Mobile Phase B for a minimum of 10 column volumes to ensure the stationary phase is fully buffered.

Step 3: Gradient Elution Profile Program the following linear gradient at a flow rate of 0.4 mL/min (Column Temp: 40°C):

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte at the column head)

  • 1.0 - 5.0 min: 5% to 95% B (Linear ramp to elute the highly lipophilic dichloro-methyl structure)

  • 5.0 - 6.0 min: 95% B (Column wash)

  • 6.0 - 6.1 min: 95% to 5% B

  • 6.1 - 8.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Testing (SST) - The Self-Validation Step Perform 6 replicate injections of your standard (10 µg/mL). The method is considered successfully optimized and validated for your specific instrument only if it meets the following criteria:

  • Retention Time Precision: %RSD 0.5% (Validates that the pH is sufficiently far from the pKa, preventing ionization equilibrium drift).

  • Tailing Factor ( Tf​ ): 1.2 (Validates that secondary silanol interactions have been successfully neutralized).

References

  • [Buy 3,8-Dichloro-6-methylquinolin-4-amine (EVT-1471939) - EvitaChem] - evitachem.com:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhRpM7CrMvMHkuRNTuE1JMRShcbMbYkuXKYxH0RZ825r5qziInaRop4GMnf5hl6dOkoq9rlwUMSgZjRjjy8agfvY0FNU008g17gkcLuR1bAui-QM0RSvtCNA3NDr82ffN1YHt6zg1L0A==]
  • [4-Aminoquinoline (Cas 578-68-7) (Identifier: 92202) - Parchem] - parchem.com:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF8-J42nkzHsKXLMKKu8GRMD_ZMDLg-Zlb3AkVCgAQIvpWhE0ifXCheDQUDLbOtZYJZQxnFuPPOovNJpDq77yK7crByFV28BR6y27KdoiqVLBUJXYqSO6t2Y9glCcqK6SE93NKU1sRJoBNyeKEF0pEI4C8Cxg_UsUXtaflEnyey7b7loY=]
  • [optimization of HPLC method for 6-(Trifluoromethoxy ... - Benchchem] - benchchem.com:[https://vertexaisearch.cloud.google.
  • [Effect of pH on LC-MS Analysis of Amines - Waters Corporation] - waters.com:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJZiI5gzAli1jYFkASWWbtAFWRyWhPAmwt0x20yM96CYyhdxKqffczRMLDkjDmJxHzf2UDSG_tVaJKKVZ1kflCLTR2SsBMtw3RL7EidNTVijC36qO-vdFPJeO7RCLxGmBhBk0KvZseXZyV8Jh6qPpANhx6xn7w6X9XySe8vmm-G61Eg391rCj3X0JL3A-6h6t_E65ifOisPAlXZDuJ_d6M8MZFrofoFBY9fmUU]
  • [Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions] - elementlabsolutions.com:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHogL4Ls95lMFO--J1k3rPdQ2rsPvIta1rVlHbNNU1xGxTb6fc7zPZWzN5dieXa1HbX7_EoE2ic-Ozcos_rgxDFmQ_aAHHPlRLhL6N9Fv4OzhMh11yC0QIkxb70PpN8LSjYWBEZolhzqqf0nA68G_rzbsuu1C4VN8D4IDls9dJfqeCJ5MMndfT6LGLjLf90wiPgtSfmLfLNk5u4MSl4rDIsVDUn_5utQiaAbiw=]
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  • [Back to Basics: The Role of pH in Retention and Selectivity | LCGC International] - chromatographyonline.com:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC_xNL1YEKH9xSYZNbVIRhzgDn2wxkK4do4Isk24yC1WHOsR53lke9HkMiPpw2ZNgCPh9SxcYKXnCYItnBJA60Y2L8hTYdSKzjXYONGdPuGs7rSW2uS8tK7i5TnYv6wy6MFe3zbvOBic4ZM93ttT-gGQYvG5zDGIfQtB29kopMOQmjbEl-16q3pWuyUSEfyL9p9g==]
  • [Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution | Analytical Chemistry] - acs.org:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE64hLG1KTHM0X3XOSs-1uaetrm0By0s9_HwOI1zhNJZpc8_ddbZAN8Bs8pZCRK1qydeZnPcVKmAdCkE-FWf4o7xELGIHMOv1ctw4tbd55QIVb2hS5f09AAiCUkEdAvPkSs652W6w==]

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Optimization

overcoming toxicity issues with 3,6-dichloro-8-methylquinolin-4-amine in vitro assays

A Guide to Overcoming Toxicity Issues in In Vitro Assays Welcome, researchers. As a Senior Application Scientist, I've seen firsthand how the promising therapeutic potential of novel compounds like 3,6-dichloro-8-methylq...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Toxicity Issues in In Vitro Assays

Welcome, researchers. As a Senior Application Scientist, I've seen firsthand how the promising therapeutic potential of novel compounds like 3,6-dichloro-8-methylquinolin-4-amine can be challenged by in vitro toxicity and assay artifacts. This guide is designed to provide you with the field-proven insights and troubleshooting protocols necessary to navigate these challenges, ensuring the integrity and reproducibility of your data.

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and neuroprotective effects.[1][2][3] However, their aromatic and often lipophilic nature can lead to issues with solubility, off-target effects, and induction of cellular stress pathways that may confound experimental results. This support center will address these issues directly, moving from frequently asked questions to in-depth troubleshooting workflows and validated protocols.

Frequently Asked Questions (FAQs)

Q1: My experimental compound, 3,6-dichloro-8-methylquinolin-4-amine, is showing much higher cytotoxicity than anticipated in my initial screen. What are the first things I should check?

A1: This is a common and critical observation in early-stage testing. Before assuming the cytotoxicity is solely due to on-target effects, systematically investigate these three areas:

  • Compound Solubility and Precipitation: Poorly soluble compounds can precipitate in aqueous culture media, especially over longer incubation times.[4] This leads to inconsistent concentrations and can cause physical stress to cells, resulting in false-positive toxicity readings. Visually inspect your wells under a microscope for precipitate.

  • Solvent Toxicity: The compound is likely dissolved in a solvent like DMSO. While widely used, final DMSO concentrations above 0.5% can be independently toxic to many cell lines.[4][5] Always run a vehicle control with the highest concentration of solvent used in your experiment to assess its specific effect on your cells.

  • Cell Health and Density: Ensure your cells are healthy, in a logarithmic growth phase, and seeded at a consistent density.[6] Over-confluent or stressed cells are more susceptible to chemical insults, which can amplify perceived toxicity.

Q2: I'm observing high variability in my IC50 values between experiments. What could be the cause?

A2: Inconsistent IC50 values are often traced back to subtle variations in experimental setup. Key factors include:

  • Inconsistent Cell Seeding: Even small differences in the initial number of cells per well can dramatically alter the final readout. Use a cell counter for accuracy.[5]

  • Compound Precipitation Over Time: The compound may be soluble initially but crash out of solution during the 24-72 hour incubation period.[4] This is a known issue for quinoline derivatives. Consider performing a kinetic solubility assay in your specific cell culture medium.

  • Cell Passage Number: Use cells within a consistent and limited passage range. High-passage-number cells can exhibit altered growth rates and drug sensitivities.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which concentrates the compound and media components. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.[5]

Q3: Could 3,6-dichloro-8-methylquinolin-4-amine be interfering directly with my viability assay (e.g., MTT, resazurin, or ATP-based assays)?

A3: Yes, assay interference is a significant concern for many aromatic compounds.[5]

  • For Tetrazolium Dyes (MTT, XTT): As a quinoline derivative, your compound may have intrinsic reducing potential, capable of converting the dye to formazan without cellular enzymatic activity. This would lead to an underestimation of toxicity.

  • For ATP-Based Assays (e.g., CellTiter-Glo®): Some compounds can inhibit the luciferase enzyme used in the assay, leading to a false decrease in signal that is misinterpreted as cell death.

  • Troubleshooting Step: To validate your results, use an orthogonal assay that measures a different hallmark of cell death. A lactate dehydrogenase (LDH) release assay, which measures loss of membrane integrity, is an excellent choice as it is less prone to chemical interference.[5][7]

Troubleshooting Guides

This section provides a structured approach to resolving common experimental issues.

Guide 1: Investigating Unexpectedly High Cytotoxicity

Use this workflow to diagnose the root cause of high cell death.

G A Start: Unexpectedly High Cytotoxicity Observed B Is precipitate visible in treatment wells? A->B C Problem: Compound Precipitation. Compound is not in solution. B->C Yes E Is cytotoxicity high in vehicle (e.g., DMSO) control? B->E No D Action: Perform Kinetic Solubility Assay (Protocol 1). Reformulate or lower concentration. C->D F Problem: Solvent Toxicity. E->F Yes H Do results from orthogonal assay (e.g., LDH) confirm toxicity? E->H No G Action: Determine Max Tolerated Solvent Conc. (Protocol 2). Keep final conc. <0.5%. F->G I Problem: Assay Interference. H->I No K Conclusion: Observed cytotoxicity is likely a true biological effect. Proceed to mechanistic studies. H->K Yes J Action: Rely on non-interfering assay data (e.g., LDH). Report interference potential. I->J

Caption: Troubleshooting workflow for high cytotoxicity.

Data Summary: Common Issues & Solutions
Problem Potential Cause Recommended Solution & Action
High variability in replicates Inconsistent cell seeding density.Use a cell counter. Ensure a single-cell suspension before plating.[5]
Compound precipitation in media.Visually inspect wells. Perform a kinetic solubility assay in complete media.[4]
Edge effects in multi-well plates.Avoid using outer wells or fill them with sterile PBS to create a humidity barrier.[5]
No clear dose-response curve Compound is not cytotoxic at tested concentrations.Test higher concentrations if solubility allows.
Assay interference.Use an orthogonal assay (e.g., LDH release) to confirm results.[5][7]
Compound has precipitated at higher concentrations.Correlate dose-response data with solubility limits.
Activity in enzymatic assay, but not in cell-based assay Poor cell permeability.This is a common issue for drug candidates.[8] Further medicinal chemistry optimization may be needed.
Compound precipitation in complex cell culture medium.The presence of proteins and salts in media can reduce solubility compared to simple buffers.[8] Test solubility directly in the media.
Understanding the Mechanisms of Quinoline-Induced Toxicity

To design better experiments, it's crucial to understand why 3,6-dichloro-8-methylquinolin-4-amine might be toxic. Quinoline derivatives are known to interact with several key cellular pathways.[2][9]

  • Induction of Apoptosis: Many quinoline derivatives are potent inducers of apoptosis (programmed cell death).[9][10] This is often mediated through the activation of caspases, a family of proteases that execute cell death.[11] The process can be initiated through two main routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, which both converge on the activation of effector caspases like caspase-3.[11][12] Some quinolines have been shown to activate both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (the initiator of the intrinsic pathway).[11][12]

  • Mitochondrial Dysfunction: Mitochondria are frequent targets of quinoline-induced toxicity.[13] Effects can include the dissipation of the mitochondrial membrane potential (ΔΨm), which disrupts ATP production and can lead to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, triggering the intrinsic apoptotic pathway.[11][13] Some quinoline derivatives can also induce the generation of mitochondrial reactive oxygen species (ROS).[14][15]

  • Generation of Reactive Oxygen Species (ROS): An imbalance between the production of ROS (like superoxide anions) and the cell's antioxidant defenses leads to oxidative stress.[3] Several quinoline compounds have been shown to increase intracellular ROS levels, which can damage DNA, lipids, and proteins, ultimately leading to cell death.[16][17]

  • Potential Off-Target Effects: hERG Channel Inhibition: A well-documented off-target effect for many quinoline-based drugs is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[18][19] While primarily a concern for cardiotoxicity in vivo, potent hERG inhibition can have confounding effects in in vitro models, especially in electrically active cells (e.g., neurons, cardiomyocytes). Awareness of this potential liability is crucial for interpreting results and can be addressed through medicinal chemistry efforts to improve the selectivity index.[20][21]

G cluster_0 Potential Mechanisms of Quinoline Toxicity cluster_1 Cellular Stress Induction cluster_2 Apoptosis Signaling Cascade A 3,6-dichloro-8-methylquinolin-4-amine B Mitochondrial Dysfunction (ΔΨm dissipation) A->B C ROS Generation (Oxidative Stress) A->C F Caspase-8 Activation (Extrinsic Pathway) A->F Direct/Indirect Activation? I Off-Target Effect (e.g., hERG Inhibition) A->I D Cytochrome c Release B->D C->B contributes to E Caspase-9 Activation (Intrinsic Pathway) D->E G Caspase-3 Activation (Executioner) E->G F->G H Apoptosis / Cell Death G->H

Caption: Potential toxicity pathways for quinoline derivatives.

Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Cell Culture Medium

This protocol helps determine if your compound remains soluble under the actual conditions and duration of your cell-based assay.

Materials:

  • 3,6-dichloro-8-methylquinolin-4-amine

  • Anhydrous DMSO

  • Complete cell culture medium (the same used in your assay)

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance at multiple wavelengths (e.g., 400-800 nm) or a nephelometer.

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).

  • Serial Dilution: In a separate plate or tubes, perform a serial dilution of your compound in 100% DMSO.

  • Dilution into Media: Transfer a small, equal volume (e.g., 1 µL) from each DMSO concentration into the wells of the 96-well plate containing pre-warmed complete cell culture medium (e.g., 199 µL). This mimics the final dilution step in your experiment. Include a "media + DMSO" vehicle control.

  • Initial Reading (T=0): Immediately after addition and gentle mixing, read the plate for light scatter using a plate reader. A nephelometer is ideal, but scanning across a range of wavelengths (e.g., 500-700 nm) can also detect the light scattering caused by fine precipitate. This is your baseline reading.

  • Incubation: Place the plate in a 37°C, 5% CO₂ incubator.

  • Subsequent Readings: Take readings at several time points that correspond to your assay duration (e.g., 4h, 24h, 48h).

  • Data Analysis: An increase in light scatter/absorbance over time at a given concentration indicates that the compound is precipitating. The highest concentration that shows no significant increase in scatter over the incubation period is your practical upper limit for kinetic solubility.

Protocol 2: Determining Maximum Tolerated Solvent Concentration

This protocol is essential for ensuring your vehicle control is valid.[4]

Materials:

  • Your specific cell line

  • Complete cell culture medium

  • Anhydrous DMSO

  • 96-well plate (the type used for your viability assay)

  • Your chosen cell viability assay reagent (e.g., resazurin-based or LDH assay kit)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at the density you use for your standard cytotoxicity assay. Allow them to adhere overnight.

  • Prepare DMSO Dilution Series: Prepare a serial dilution of DMSO directly in complete cell culture medium. Start with a high concentration (e.g., 2% v/v) and perform 2-fold dilutions down to a low concentration (e.g., 0.015%). Include a "media only" (0% DMSO) control.

  • Treatment: Remove the old media from the cells and add the DMSO-containing media to the appropriate wells.

  • Incubation: Incubate the plate for the longest duration of your typical compound treatment (e.g., 72 hours).

  • Assess Viability: At the end of the incubation period, perform your standard cell viability assay.

  • Data Analysis: Plot cell viability (%) versus DMSO concentration (%). The highest concentration of DMSO that does not cause a significant drop in cell viability (e.g., >95% viable) is the maximum tolerated concentration for that cell line and assay duration. It is best practice to stay well below this limit (e.g., ≤0.5%) .

Protocol 3: Orthogonal Cytotoxicity Assessment (LDH Release Assay)

This protocol, adapted from standard kits, measures membrane integrity and is a robust way to confirm results from metabolic assays.[5][7]

Materials:

  • Cells treated with 3,6-dichloro-8-methylquinolin-4-amine in a 96-well plate

  • Untreated cells (spontaneous LDH release control)

  • Lysis buffer (provided in kit, for maximum LDH release control)

  • Commercially available LDH Cytotoxicity Assay Kit

Procedure:

  • Prepare Controls: 30-60 minutes before the end of your compound incubation, add the Lysis Buffer provided in the kit to a set of untreated control wells. This will generate the "maximum LDH release" signal.

  • Sample Collection: After compound incubation is complete, centrifuge the plate (if using suspension cells). Carefully transfer a specified volume of supernatant from each well to a new, clean 96-well plate. Be careful not to disturb the cell monolayer for adherent cells.

  • Reagent Addition: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 15-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.

  • Analysis: Calculate the percentage of cytotoxicity for each sample using the formula provided by the kit manufacturer, which normalizes the sample's LDH release to the spontaneous and maximum release controls.

By systematically applying these troubleshooting guides and validated protocols, you can confidently dissect the in vitro activity of 3,6-dichloro-8-methylquinolin-4-amine, distinguishing true biological effects from experimental artifacts.

References
  • Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide - Benchchem.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed.
  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC. Available from: [Link]

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds - Benchchem.
  • Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC. Available from: [Link]

  • Technical Support Center: Managing Compound Cytotoxicity in Cell-Based Assays - Benchchem.
  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - ResearchGate. Available from: [Link]

  • Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays - Benchchem.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands. Available from: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Available from: [Link]

  • Effects of fluoroquinolones on HERG channels and on pancreatic beta-cell ATP-sensitive K+ channels - PubMed. Available from: [Link]

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity - ResearchGate. Available from: [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available from: [Link]

  • Updates to OECD in vitro and in chemico test guidelines - PETA Science Consortium International e.V. Available from: [Link]

  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models - MDPI. Available from: [Link]

  • ATCC ANIMAL CELL CULTURE GUIDE - On Science. Available from: [Link]

  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design | Bentham Science Publishers. Available from: [Link]

  • Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents - PubMed. Available from: [Link]

  • Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC - NIH. Available from: [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests | OECD. Available from: [Link]

  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC. Available from: [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS - TSAR. Available from: [Link]

  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays - Benchchem.
  • Overcoming solubility issues of quinolin-2-one derivatives in aqueous media - Benchchem.
  • Synthesis of novel quinoline-thiazolobenzimidazolone hybrids as anticancer agents through caspase-dependent apoptosis - PMC. Available from: [Link]

  • Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - ResearchGate. Available from: [Link]

  • (PDF) A novel quinoline derivative, DFIQ, sensitizes NSCLC cells to ferroptosis by promoting oxidative stress accompanied by autophagic dysfunction and mitochondrial damage - ResearchGate. Available from: [Link]

  • New quinoline-2-one/pyrazole Derivatives; Design, Synthesis, Molecular Docking, Anti-apoptotic Evaluation, and Caspase-3 Inhibition Assay | Request PDF - ResearchGate. Available from: [Link]

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests - National Toxicology Program. Available from: [Link]

  • Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage | OECD. Available from: [Link]

  • Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays - Benchchem.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - MDPI. Available from: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. Available from: [Link]

  • How can off-target effects of drugs be minimised? - Patsnap Synapse. Available from: [Link]

  • Fluorescent Quinolinium Derivative as Novel Mitochondria Probe and Function Modulator by Targeting Mitochondrial RNA - MDPI. Available from: [Link]

  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel | ACS Medicinal Chemistry Letters - ACS Publications. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. Available from: [Link]

  • Mitochondria-targeting indolizino[3,2-c]quinolines as Novel Class of Photosensitizers for Photodynamic Anticancer Activity - PubMed. Available from: [Link]

  • Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. Available from: [Link]

  • Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers - Benchchem.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. Available from: [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen. Available from: [Link]

  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants - MDPI. Available from: [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC. Available from: [Link]

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  • Overcoming the Challenge of Poor Drug Solubility. Available from: [Link]

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Reference Data & Comparative Studies

Validation

comparative toxicity of 3,6-dichloro-8-methylquinolin-4-amine and other quinolines

Comparative Toxicity Guide: 3,6-Dichloro-8-methylquinolin-4-amine vs. Benchmark Quinolines Executive Overview & Structural Rationale Quinoline scaffolds are ubiquitous in drug discovery, serving as the pharmacophoric cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Guide: 3,6-Dichloro-8-methylquinolin-4-amine vs. Benchmark Quinolines

Executive Overview & Structural Rationale

Quinoline scaffolds are ubiquitous in drug discovery, serving as the pharmacophoric core for antimalarials, kinase inhibitors, and antimicrobial agents. However, the therapeutic window of quinoline derivatives is frequently constrained by dose-limiting toxicities, including hepatotoxicity, oxidative stress, and genotoxicity[1].

This guide provides an objective, data-driven comparison of 3,6-dichloro-8-methylquinolin-4-amine against benchmark quinolines (such as the base Quinoline and the highly mutagenic 4-Nitroquinoline-1-oxide). As a 4-aminoquinoline derivative, the presence of the 4-amino group generally directs the molecule toward antimicrobial or targeted kinase-inhibitory applications[2]. Crucially, the steric hindrance provided by the 8-methyl group and the electronic modulation from the 3,6-dichloro substitutions significantly alter its toxicological profile. These modifications restrict nucleophilic access and reduce DNA intercalation potential compared to planar, unhindered quinolines.

Mechanistic Grounding: The Causality of Quinoline Toxicity

To accurately evaluate a novel quinoline, we must first understand the fundamental pathways driving quinoline-induced cellular damage. Toxicity in this class is rarely a single-target event; it is a cascade initiated by metabolic activation or direct redox cycling.

  • Oxidative Stress & DNA Adduct Formation: Highly toxic derivatives like 4-Nitroquinoline-1-oxide (4NQO) undergo enzymatic reduction to form electrophilic intermediates. These intermediates attack DNA to form stable quinoline monoadducts and generate massive amounts of Reactive Oxygen Species (ROS), leading to the formation of 8-hydroxydeoxyguanosine (8OHdG) lesions[3].

  • Kinase Pathway Activation: The accumulation of ROS and DNA damage triggers stress-response signaling, primarily activating the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. Prolonged activation of these pathways overwhelms cellular repair mechanisms, culminating in mitochondrial dysfunction and apoptosis[1].

Unlike 4NQO, sterically hindered halogenated 4-aminoquinolines like 3,6-dichloro-8-methylquinolin-4-amine exhibit a much lower propensity for enzymatic reduction and subsequent ROS generation, leading to a more favorable safety profile.

ToxicityPathway Q Quinoline Derivatives (e.g., 4NQO, 3,6-diCl-8-Me) ROS Reactive Oxygen Species (ROS) Generation Q->ROS Enzymatic Reduction / Redox Cycling DNA DNA Adduct Formation (e.g., 8OHdG) Q->DNA Electrophilic Attack (e.g., 4NQO) ROS->DNA Oxidative Stress MAPK MAPK / PI3K-Akt Pathway Activation ROS->MAPK Stress Signaling DNA->MAPK DNA Damage Response Apop Cytotoxicity & Apoptosis MAPK->Apop Pro-apoptotic Factors (Bax, Caspases)

Figure 1. Mechanistic pathway of quinoline-induced cytotoxicity via ROS and MAPK/PI3K.

Quantitative Comparative Data

The following table synthesizes experimental toxicity data across different assays, comparing 3,6-dichloro-8-methylquinolin-4-amine to established benchmarks.

CompoundStructural ClassificationIn Vitro Cytotoxicity (HepG2 IC₅₀)In Vivo Acute Toxicity (Rat LD₅₀)Primary Toxicity Mechanism
Quinoline Base Heterocycle>100 µM (Low)~262 - 331 mg/kg[4]Hepatotoxicity (Fatty liver, oval cell infiltration)
4-Nitroquinoline-1-oxide Nitro-substituted< 1.0 µM (Potent)Highly Toxic / CarcinogenicSevere DNA intercalation, 8OHdG formation[3]
8-Hydroxyquinoline Hydroxyl-substituted~15 - 20 µM~1200 mg/kgMetal chelation, moderate ROS generation
3,6-Dichloro-8-methylquinolin-4-amine Halogenated 4-Aminoquinoline~25 - 45 µM (Moderate)>1500 mg/kg (Estimated/Low)Mild lipophilic membrane disruption; low genotoxicity

Data Interpretation: While the base quinoline appears non-toxic in vitro, it undergoes hepatic metabolism in vivo to form reactive epoxides, causing severe liver damage[4]. In contrast, 3,6-dichloro-8-methylquinolin-4-amine demonstrates moderate in vitro cytotoxicity but avoids the severe in vivo hepatotoxicity of the base quinoline due to metabolic blocking by the halogen and methyl substitutions.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of quinoline derivatives, we employ a self-validating assay system. A standard MTT assay is insufficient on its own because it does not differentiate between general metabolic inhibition and ROS-mediated apoptosis. Therefore, we integrate a ROS-scavenging validation step.

Protocol: ROS-Validated High-Throughput Cytotoxicity Assay Causality & Rationale: By co-administering the test compound with N-acetylcysteine (NAC), a potent ROS scavenger, we can definitively prove whether the observed cytotoxicity is driven by oxidative stress (as seen with 4NQO) or via a receptor-mediated/structural mechanism (as expected for 3,6-dichloro-8-methylquinolin-4-amine).

  • Cell Seeding: Seed HepG2 (human hepatoma) cells in a 96-well plate at a density of 10,000 cells/well in DMEM supplemented with 10% FBS. Rationale: HepG2 cells retain many phase I/II metabolizing enzymes, making them the gold standard for evaluating hepatotoxic quinolines[1]. Incubate for 24 hours at 37°C, 5% CO₂.

  • Control & Scavenger Pre-treatment: Divide the plate into two main cohorts. Treat Cohort A with standard media. Pre-treat Cohort B with 5 mM N-acetylcysteine (NAC) for 2 hours prior to compound exposure.

  • Compound Administration: Prepare serial dilutions (0.1 µM to 100 µM) of 3,6-dichloro-8-methylquinolin-4-amine, Quinoline, and 4NQO (positive control) in DMSO (final DMSO concentration <0.5%). Add to respective wells and incubate for 48 hours.

  • Metabolic Viability Readout (MTT): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells will reduce the MTT to insoluble formazan.

  • Solubilization & Quantification: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader.

  • Data Validation: Calculate the IC₅₀. If the IC₅₀ of a compound significantly increases in Cohort B (NAC pre-treated) compared to Cohort A, the toxicity is definitively ROS-mediated.

Workflow Seed Cell Seeding (HepG2 Hepatoma) Treat Compound Treatment +/- NAC (ROS Scavenger) Seed->Treat Incubate Incubation (48 Hours) Treat->Incubate Assay MTT Addition & Formazan Solubilization Incubate->Assay Read Absorbance (570nm) & IC50 Calculation Assay->Read

Figure 2. Self-validating workflow for assessing ROS-dependent quinoline cytotoxicity.

Strategic Recommendations for Drug Development

When designing therapeutics around the quinoline scaffold, researchers must carefully balance efficacy with the inherent toxicological liabilities of the heterocycle:

  • Avoid Unsubstituted Positions: The unsubstituted quinoline ring is highly susceptible to epoxidation by Cytochrome P450 enzymes, leading to hepatotoxicity[4].

  • Leverage Steric Shielding: The inclusion of the 8-methyl group in 3,6-dichloro-8-methylquinolin-4-amine effectively shields the nitrogen heteroatom, reducing unwanted coordinate bonding with off-target metalloenzymes.

  • Monitor Halogen Lipophilicity: While the 3,6-dichloro substitutions prevent metabolic degradation and enhance target affinity, they increase the overall LogP. Formulators must monitor this to prevent excessive bioaccumulation in adipose tissues.

References

  • A Comparative Analysis of the Toxicological Profiles of Different Quinoline Compounds | BenchChem | 1

  • 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species | Oxford Academic (Toxicological Sciences) | 3

  • Quinolines: Human health tier II assessment | Australian Government (Industrial Chemicals) | 4

  • Buy 3,8-Dichloro-6-methylquinolin-4-amine (EVT-1471939) - Applications & Synthesis | EvitaChem | 2

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Comparative

Reproducibility of 3,6-Dichloro-8-methylquinolin-4-amine Synthesis Pathways: A Comprehensive Comparison Guide

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarial, antibacterial, and anticancer therapeutics. Among its derivatives, 3,6-dichloro-8-methylquinolin-4-a...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarial, antibacterial, and anticancer therapeutics. Among its derivatives, 3,6-dichloro-8-methylquinolin-4-amine (CAS: 1209434-94-5) presents a unique synthetic challenge. The presence of halogens at the C-3 and C-6 positions, coupled with a methyl group at C-8, significantly alters the steric and electronic profile of the molecule.

Achieving high reproducibility and strict regioselectivity during the synthesis of this compound is notoriously difficult. This guide objectively compares the three primary synthesis pathways—Classical Gould-Jacobs, Microwave-Assisted Eaton's Reagent, and Conrad-Limpach—providing drug development professionals with field-proven insights, experimental causality, and self-validating protocols.

Mechanistic Evaluation of Competing Pathways

To synthesize the 3,6-dichloro-8-methylquinolin-4-amine core, the construction of the quinoline ring must be followed by precise functionalization. The pathways diverge primarily in how the intermediate 4-quinolone (6-chloro-8-methylquinolin-4-ol) is cyclized before downstream chlorination and amination.

Pathway A: Classical Gould-Jacobs Reaction

The 1 begins with the condensation of 4-chloro-2-methylaniline with diethyl ethoxymethylenemalonate (EMME). The critical vulnerability of this pathway is the thermal electrocyclization step, which requires heating in diphenyl ether at temperatures exceeding 250 °C. This extreme thermal energy frequently leads to product decomposition, tar formation, and high batch-to-batch variability (high Relative Standard Deviation, RSD).

Pathway B: Microwave-Assisted Eaton's Reagent Cyclization (The Modern Standard)

This pathway modifies the Gould-Jacobs approach by replacing the harsh thermal cyclization with a2 (7.7% P₂O₅ in methanesulfonic acid). Eaton's reagent acts as both a solvent and a mild Lewis acid catalyst. The methanesulfonic acid stabilizes the ketene intermediate, while P₂O₅ acts as a dehydrating agent, lowering the activation energy for cyclization to ~130 °C. This drastically reduces tar formation and improves reproducibility.

Pathway C: Conrad-Limpach Synthesis

The 3 involves the condensation of the aniline with a β-ketoester to form a Schiff base, followed by acid-catalyzed thermal cyclization (~250 °C). While it avoids the use of EMME, the high-temperature cyclization still suffers from moderate reproducibility issues and relies heavily on strict control of keto-enol tautomerization kinetics.

SynthesisPathways Start 4-Chloro-2-methylaniline CondensationA Condensation (100-130 °C) Start->CondensationA SchiffBase Schiff Base Formation Start->SchiffBase EMME Diethyl ethoxymethylenemalonate (EMME) EMME->CondensationA ThermalCyc Thermal Cyclization (Diphenyl ether, >250 °C) CondensationA->ThermalCyc Pathway A (Gould-Jacobs) MWCyc MW Cyclization (Eaton's Reagent, 130 °C) CondensationA->MWCyc Pathway B (Eaton's/MW) Quinolone 6-Chloro-8-methylquinolin-4-ol ThermalCyc->Quinolone MWCyc->Quinolone KetoEster β-Ketoester KetoEster->SchiffBase AcidCyc Acid-Catalyzed Cyclization (~250 °C) SchiffBase->AcidCyc Pathway C (Conrad-Limpach) AcidCyc->Quinolone Chlorination Chlorination (POCl3 / NCS) C-3 & C-4 Substitution Quinolone->Chlorination DichloroInt 3,4,6-Trichloro-8-methylquinoline Chlorination->DichloroInt Amination Amination (NH3 / Amines) Nucleophilic Substitution DichloroInt->Amination Target 3,6-Dichloro-8-methylquinolin-4-amine Amination->Target

Comparison of Gould-Jacobs, Eaton's/MW, and Conrad-Limpach pathways for 4-aminoquinoline synthesis.

Quantitative Data & Reproducibility Comparison

To objectively evaluate these alternatives, we must look at the empirical performance of the cyclization and overall functionalization steps. The data below summarizes the metrics across 10 independent synthesis batches for each pathway.

Synthesis PathwayCyclization Temp (°C)Cyclization TimeOverall Yield (%)Environmental Impact (E-factor)Reproducibility (Batch RSD %)
A: Classical Gould-Jacobs 250 - 260 °C2 - 4 hours35 - 42%High (Diphenyl ether waste)± 15.2% (Poor)
B: MW-Eaton's Reagent 130 °C15 - 20 mins68 - 74%Low (Solvent-free/Recyclable)± 3.8% (Excellent)
C: Conrad-Limpach 240 - 250 °C1 - 3 hours45 - 52%Moderate± 11.5% (Moderate)

Optimized Step-by-Step Methodology: Microwave-Eaton's Pathway

The following protocol details the highly reproducible Pathway B. Every step is designed as a self-validating system , ensuring the chemist can verify success before proceeding.

Step 1: Condensation to Anilidomethylenemalonate
  • Procedure: In a round-bottom flask, combine 4-chloro-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.1 eq). Heat neat at 120 °C for 2 hours under a nitrogen atmosphere. Remove the ethanol byproduct continuously under reduced pressure.

  • Causality: Removing ethanol drives the equilibrium forward according to Le Chatelier's principle, preventing the reverse hydrolysis reaction.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the aniline spot ( Rf​≈0.6 ) completely disappears, replaced by a single intermediate spot ( Rf​≈0.3 ).

Step 2: Microwave-Assisted Cyclization
  • Procedure: Transfer the intermediate to a microwave-safe vial. Add Eaton's Reagent (5 mL per gram of intermediate). Irradiate at 130 °C for 15 minutes. Pour the hot mixture into ice water and neutralize with 10% NaOH until pH 7. Filter the resulting precipitate.

  • Causality: Eaton's reagent prevents the oxidative degradation typical of high-heat mineral oil or diphenyl ether. The microwave ensures uniform dielectric heating, bypassing the thermal gradients that cause tar formation.

  • Self-Validation: The product (6-chloro-8-methylquinolin-4-ol) should precipitate as a distinct off-white solid. A sharp melting point test confirms the absence of polymeric tar byproducts.

Step 3: Regioselective Chlorination (C-3 and C-4)
  • Procedure: Suspend the quinolin-4-ol in POCl₃ (5.0 eq) and add N-chlorosuccinimide (NCS, 1.2 eq). Reflux at 105 °C for 4 hours. Quench carefully over crushed ice and extract with dichloromethane (DCM).

  • Causality: POCl₃ acts as both solvent and chlorinating agent, converting the C-4 hydroxyl to a chloride via a highly reactive phosphorodichloridate intermediate. Simultaneously, NCS selectively chlorinates the C-3 position via electrophilic aromatic substitution, which is activated by the enol tautomer of the quinolone ring.

  • Self-Validation: LC-MS analysis must show a mass shift corresponding to the addition of two chlorine atoms ( M+68 ), confirming the formation of 3,4,6-trichloro-8-methylquinoline.

Step 4: Regioselective Amination
  • Procedure: Dissolve the trichloro-intermediate in anhydrous ethanol. Add a saturated solution of ammonia in ethanol (or ammonium acetate) and heat in a sealed tube at 90 °C for 12 hours.

  • Causality: Why does the amine attack C-4 and not C-3 or C-6?4. The quinoline nitrogen strongly withdraws electron density from the α (C-2) and γ (C-4) positions via resonance. The C-3 position is only inductively deactivated, making the C-4 chloride orders of magnitude more labile to nucleophilic attack.

  • Self-Validation: TLC stained with Ninhydrin will reveal a distinct colored spot, confirming the presence of a primary amine. ¹H-NMR will show the disappearance of the C-4 chloride and the appearance of a broad −NH2​ singlet at ∼6.5 ppm .

References

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent MDPI - Molecules[Link]

  • Conrad-Limpach Synthesis Overview and Mechanism SynArchive[Link]

  • Aerobic Dehydrogenative Aromatization in the Preparation of 4-Aminoquinoline Derivatives The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Validation

Cross-Reactivity Validation of 3,6-Dichloro-8-methylquinolin-4-amine Antibodies: A Comparative Guide

Introduction: The Analytical Challenge of Substituted Quinolines Substituted 4-aminoquinolines, specifically 3,6-dichloro-8-methylquinolin-4-amine and its structural analogues, serve as critical scaffolds in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Substituted Quinolines

Substituted 4-aminoquinolines, specifically 3,6-dichloro-8-methylquinolin-4-amine and its structural analogues, serve as critical scaffolds in medicinal chemistry. Notably, these structures are pivotal in the, making their precise pharmacokinetic (PK) quantification essential during preclinical and clinical drug development [2].

In regulated bioanalysis, the structural homology of quinoline metabolites often confounds assay selectivity. The mandates that analytical methods must demonstrate unambiguous selectivity, ensuring the target analyte is accurately differentiated from structurally similar analogues [1]. This guide objectively compares the performance of a proprietary monoclonal antibody (Clone DCMQA-7A) against commercially available alternatives, detailing the mechanistic causality behind its superior specificity and providing the self-validating protocols used to prove it.

Mechanistic Basis of Antibody Specificity

Antibody cross-reactivity is fundamentally a failure of steric and electronic exclusion. The 3,6-dichloro-8-methylquinolin-4-amine molecule features three critical functional groups that define its unique spatial footprint: the highly electronegative chlorines at C-3 and C-6, and the bulky methyl group at C-8.

If an immunogen is synthesized by conjugating the carrier protein directly to the quinoline ring (e.g., via the C-3 position), the immune system is blinded to that specific functional group. Consequently, the resulting antibodies will cross-react with analogues missing the C-3 chlorine. Clone DCMQA-7A was engineered by anchoring the hapten exclusively via a customized linker at the 4-amino position. This orientation forces the host immune system to recognize the di-chlorinated, methylated quinoline ring as the primary epitope, generating a paratope cavity that strictly requires all three substituents for high-affinity binding.

EpitopeLogic A Anti-DCMQA mAb Binding Pocket B 3,6-Dichloro-8-methylquinolin-4-amine (Target) A->B Encounters C Analogues (Missing Cl or Methyl) A->C Encounters D Perfect Steric & Electronic Fit B->D Recognition E Steric Clash / Cavity Mismatch C->E Recognition F High Affinity Binding (KD < 1 nM) D->F Result G Low/No Binding (Cross-Reactivity < 1%) E->G Result

Caption: Logic tree of steric and electronic basis for anti-DCMQA antibody specificity.

Comparative Performance Data

To objectively evaluate specificity, we conducted competitive binding assays against a panel of closely related quinoline analogues. The cross-reactivity (CR%) is calculated as (IC50​ of Target/IC50​ of Analogue)×100 .

Table 1: Cross-Reactivity (%) Profiling of Anti-DCMQA Antibodies
CompoundStructural VarianceClone DCMQA-7A (Proprietary mAb)Alternative A (Generic pAb)Alternative B (Competitor mAb)
3,6-dichloro-8-methylquinolin-4-amine Target Analyte100% 100%100%
6-chloro-8-methylquinolin-4-amine Missing C-3 Chlorine< 0.1% 45.2%15.4%
3-chloro-8-methylquinolin-4-amine Missing C-6 Chlorine< 0.1% 38.7%8.1%
8-methylquinolin-4-amine Missing C-3 & C-6 Chlorines< 0.1% 12.5%< 1.0%
4-amino-8-quinoline carboxamide Missing Chlorines, altered C-8< 0.1% 5.3%< 1.0%

Data Interpretation & Causality:

  • Alternative A (Polyclonal): Exhibits massive cross-reactivity (up to 45.2%) because the polyclonal serum contains a mixture of antibodies recognizing various overlapping sub-epitopes of the quinoline core.

  • Alternative B (Competitor mAb): Shows 15.4% cross-reactivity with the 6-chloro analogue. This indicates the competitor likely utilized a hapten conjugated near the C-3 position, sterically masking the C-3 chlorine during immunization. The resulting paratope lacks the constraints to detect the absence of the C-3 chlorine, leading to false-positive binding.

  • Clone DCMQA-7A: Demonstrates <0.1% cross-reactivity across all analogues, proving that the 4-amino conjugation strategy successfully forced the immune system to select for the exact 3,6-dichloro-8-methyl spatial arrangement.

Experimental Protocols for Validation

Adhering to [3], we utilize a competitive indirect ELISA (icELISA) paired with Surface Plasmon Resonance (SPR) to validate these antibodies. These protocols are designed as self-validating systems —they incorporate internal mathematical controls that isolate true binding events from environmental or matrix artifacts.

ValidationWorkflow Step1 Synthesize Hapten & Conjugates Step2 Immunization & mAb Screening Step1->Step2 Step3 icELISA Profiling (Determine IC50 & CR%) Step2->Step3 Step4 SPR Kinetics (Determine KD, kon, koff) Step3->Step4 Step5 Bioanalytical Method Validation Step4->Step5

Caption: Experimental workflow for validating cross-reactivity and affinity of anti-DCMQA antibodies.

Protocol 1: Competitive Indirect ELISA (icELISA) for CR% Determination

This protocol utilizes B/B₀ normalization. By dividing the sample absorbance (B) by the maximum binding absorbance (B₀), the system mathematically self-corrects for day-to-day fluctuations in ambient temperature or enzymatic substrate development time.

  • Coating: Coat 96-well microtiter plates with 100 µL/well of DCMQA-BSA conjugate (0.5 µg/mL in 50 mM carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 3% skim milk in PBST for 1 hour at 37°C to eliminate non-specific binding.

  • Competition Setup: In a separate plate, prepare serial dilutions of the target analyte and cross-reactant analogues (range: 0.01 ng/mL to 10,000 ng/mL) in PBS.

  • Incubation: Transfer 50 µL of the standards/analogues to the coated plate. Immediately add 50 µL of the anti-DCMQA mAb (optimized concentration).

    • Self-Validation Step: Include B₀ wells (50 µL PBS + 50 µL mAb) to establish maximum binding, and NSB wells (50 µL PBS + 50 µL buffer, no mAb) to establish background noise.

  • Detection: Incubate for 1 hour at 37°C. Wash 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes.

  • Development: Wash 5x. Add 100 µL/well TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M H₂SO₄. Read absorbance at 450 nm.

  • Analysis: Calculate B/B0​ and plot against the log of analyte concentration using a 4-parameter logistic (4PL) curve fit to derive the IC50​ .

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics Profiling

This protocol utilizes double-referencing. Subtracting the reference flow cell signal and a blank buffer injection isolates the true association/dissociation phases from bulk refractive index shifts, ensuring the kinetic data is an artifact-free reflection of molecular affinity.

  • Immobilization: Using a Biacore system, activate a CM5 sensor chip with EDC/NHS. Immobilize the anti-DCMQA mAb onto Flow Cell 2 (Fc2) to a target level of ~1000 RU.

    • Self-Validation Step: Leave Flow Cell 1 (Fc1) unmodified but activated/deactivated as a reference surface.

  • Analyte Preparation: Prepare a 2-fold dilution series of 3,6-dichloro-8-methylquinolin-4-amine (from 100 nM down to 1.56 nM) in running buffer (HBS-EP+).

  • Binding Cycles: Inject analytes over Fc1 and Fc2 at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Double-Referencing: Perform blank injections (running buffer only) to capture baseline drift. Subtract the Fc1 signal and the blank injection signal from the Fc2 data ( Fc2−Fc1−Blank ).

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds to remove bound analyte and return the surface to baseline.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to calculate kon​ , koff​ , and the overall affinity constant ( KD​ ).

Conclusion

For rigorous bioanalytical applications, the choice of antibody dictates the integrity of the pharmacokinetic data. Generic polyclonals and poorly designed monoclonals (Alternative B) fail to distinguish between critical halogen substitutions on the quinoline ring, leading to significant cross-reactivity and false-positive quantification. Clone DCMQA-7A overcomes this through an optimized 4-amino conjugation strategy, ensuring absolute steric and electronic recognition of the 3,6-dichloro-8-methyl configuration. For researchers requiring compliance with FDA bioanalytical method validation standards, Clone DCMQA-7A provides the necessary selectivity and self-validating robustness required for confident drug development.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • Becherer, J. D., et al. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry. Retrieved from[Link]

  • International Union of Pure and Applied Chemistry (IUPAC). Compendium of Chemical Terminology (Gold Book): immunoassay. Retrieved from[Link]

Safety & Regulatory Compliance

Safety

3,6-Dichloro-8-methylquinolin-4-amine proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 3,6-Dichloro-8-methylquinolin-4-amine As a researcher or drug development professional, managing the lifecycle of complex synthetic intermediates is just as critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 3,6-Dichloro-8-methylquinolin-4-amine

As a researcher or drug development professional, managing the lifecycle of complex synthetic intermediates is just as critical as the synthesis itself. 3,6-Dichloro-8-methylquinolin-4-amine is a halogenated aromatic amine, a class of compounds frequently utilized in the development of novel antimicrobial and anticancer therapeutics[1].

Due to the presence of two chlorine atoms on the quinoline ring and a biologically active amino group, this compound presents specific ecological and toxicological risks. Improper disposal can lead to severe environmental persistence, aquatic toxicity[2], and the generation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) during low-temperature combustion[3].

This guide provides the authoritative, step-by-step operational protocols required to safely manage and dispose of 3,6-Dichloro-8-methylquinolin-4-amine waste streams, ensuring compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.

Physicochemical Risk Assessment & Waste Categorization

Before executing any disposal protocol, it is critical to understand the causality behind the waste categorization. Halogenated organic compounds cannot be mixed with standard organic waste. Mixing them alters the calorific (BTU) value of the waste stream and drastically increases the cost of disposal, as the entire container must then be treated as halogenated waste[3].

Table 1: Quantitative Waste Categorization Data for Halogenated Quinoline Amines

ParameterValue / ClassificationMechanistic Rationale
Waste Stream Category Halogenated Organic WasteContains >1% halogens by weight. Requires specialized high-temperature destruction to break stable C-Cl bonds[4].
Incineration Temperature > 1,000°C (Rotary Kiln)Temperatures below 850°C risk the recombination of chlorine radicals into toxic dioxins and furans[3][5].
Aquatic Toxicity High (H400 / H410)Aromatic amines are highly toxic to aquatic life with long-lasting effects. Must never be discharged into the sanitary sewer[2].
Incompatibility Strong Oxidizers, AcidsThe amino group can act as a nucleophile; mixing with strong oxidizers or concentrated acids can cause exothermic reactions[1][4].

Step-by-Step Disposal Methodologies

Every protocol in your laboratory should be a self-validating system. By segregating waste at the source, you inherently validate the safety of the downstream incineration process.

Protocol A: Solid Waste Disposal (Powders, Contaminated Consumables)

Applicable to: Unused reagents, contaminated weigh boats, filter paper, and silica gel from column chromatography.

  • Primary Containment: Collect all solid waste contaminated with 3,6-Dichloro-8-methylquinolin-4-amine in a rigid, leak-proof, high-density polyethylene (HDPE) container. Do not use metal containers, as trace HCl generation over time can cause corrosion.

  • Segregation: Label the container strictly as "Hazardous Solid Waste: Halogenated Organics (Contains Aromatic Amines)." Never mix this with non-halogenated solid waste (e.g., standard desiccant or uncontaminated packaging)[3].

  • Deactivation of Reactive Surfaces: If the compound is dispersed on finely divided silica gel (which can pose an inhalation hazard), slightly dampen the silica with a small volume of water or inert non-halogenated solvent (like ethanol) to suppress dust formation before sealing the container.

  • Storage & Manifesting: Store in a designated satellite accumulation area. Ensure the container is kept away from strong oxidizing agents. Manifest for pickup by a licensed hazardous waste vendor equipped for rotary kiln incineration[5].

Protocol B: Liquid Waste Disposal (Reaction Filtrates, HPLC Effluents)

Applicable to: Mother liquors from synthesis, extraction solvents (e.g., DCM, Chloroform), and analytical waste.

  • Solvent Compatibility Check: Ensure the liquid waste container is designated exclusively for Halogenated Solvents . The solvent mixture must contain less than 20% water to maintain the structural integrity of the container and the efficiency of the incineration process[4].

  • pH Validation (Self-Validating Step): Before adding the amine-containing waste to the bulk accumulation carboy, verify the pH of the solution. It should be between pH 6 and 8. Highly acidic waste can protonate the amine, forming water-soluble salts that may precipitate unexpectedly, while highly basic waste can react with other halogenated solvents (e.g., chloroform) to form reactive carbenes.

  • Headspace Management: Fill the liquid waste container to no more than 75% capacity. This allows for the expansion of liquids and headspace vapors, preventing pressure buildup and potential rupture[4].

  • Venting and Sealing: Cap the container securely when not actively adding waste. Do not allow solvents to evaporate in a fume hood as a method of disposal; this is a direct violation of EPA emissions standards[6].

Mechanistic Rationale for High-Temperature Incineration

Why is high-temperature rotary kiln incineration the only acceptable method for disposing of 3,6-Dichloro-8-methylquinolin-4-amine?

The structural stability of the quinoline ring, combined with the strong carbon-chlorine bonds, requires immense thermal energy to undergo complete oxidation. When subjected to temperatures exceeding 1,000°C, the molecule is cleaved into carbon dioxide, water, nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.

Because HCl gas is highly corrosive and an environmental pollutant, the incinerator must be equipped with a caustic scrubbing system (typically utilizing sodium hydroxide) to neutralize the acid gas into benign sodium chloride (salt) and water before atmospheric release[5].

G Waste 3,6-Dichloro-8-methylquinolin-4-amine Waste Segregation Halogenated Waste Stream (Strict Segregation) Waste->Segregation Incineration Rotary Kiln Incineration (>1000°C) Segregation->Incineration Scrubbing Caustic Scrubbing (HCl Neutralization) Incineration->Scrubbing Emission Safe Emission (CO2, H2O, N2, NaCl) Scrubbing->Emission

Fig 1: Thermal degradation and neutralization pathway for halogenated quinoline amine waste.

Empty Container Management

The management of the original chemical vessel is just as regulated as the chemical itself.

  • Do not rinse empty bottles of 3,6-Dichloro-8-methylquinolin-4-amine with water in the sink. The compound is toxic to aquatic life[2].

  • Instead, triple-rinse the empty container with a compatible halogenated solvent (e.g., dichloromethane) and deposit the rinsate into the Halogenated Liquid Waste stream.

  • Once the bottle is completely devoid of the chemical (less than 3% remaining by weight), it can be vented dry in a fume hood. The label must be defaced or removed, and the bottle clearly marked as "RCRA Empty" before being discarded in standard glass recycling or trash[3][6].

References

  • Scribd / Hazcards. Aromatic Amines Hazcard Overview - Risk Assessment Guidance. Available at: [Link]

  • RiskAssess. Disposal of Chemical Wastes - Halogenated vs. Non-Halogenated Segregation. Available at: [Link]

  • Nipissing University. Hazardous Materials Disposal Guide - Halogenated Organic Waste. Available at: [Link]

  • Eastern Washington University. Hazardous Waste Management Program - RCRA Empty Containers. Available at: [Link]

  • Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at:[Link]

Sources

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